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  • Product: 2-Methyl-1-(propylamino)propan-2-ol
  • CAS: 815608-03-8

Core Science & Biosynthesis

Foundational

2-Methyl-1-(propylamino)propan-2-ol: Structural Profiling, Physicochemical Properties, and Synthesis Workflows

Executive Summary 2-Methyl-1-(propylamino)propan-2-ol (CAS: 815608-03-8) is a specialized aliphatic β -amino alcohol characterized by a tertiary alcohol backbone and a secondary amine functional group[1]. In drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-1-(propylamino)propan-2-ol (CAS: 815608-03-8) is a specialized aliphatic β -amino alcohol characterized by a tertiary alcohol backbone and a secondary amine functional group[1]. In drug development and chemical biology, β -amino alcohols serve as privileged pharmacophores and critical building blocks for complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its physicochemical properties, analytical mass spectrometry profile, and a self-validating synthetic methodology for its regioselective preparation.

Chemical Architecture & Structural Descriptors

The molecular architecture of 2-methyl-1-(propylamino)propan-2-ol ( C7​H17​NO ) consists of a 2-methylpropan-2-ol (tert-butanol) core, where one of the primary methyl groups is substituted with a propylamino chain[1].

  • IUPAC Name: 2-methyl-1-(propylamino)propan-2-ol

  • SMILES: CCCNC(C)(C)CO (Note: Canonical SMILES representation dictates the connectivity of the propyl chain to the nitrogen, which is then attached to the isobutyl alcohol moiety)[1].

  • InChIKey: BGTOSPGUGMQZPN-UHFFFAOYSA-N[1].

The presence of the gem-dimethyl group adjacent to the tertiary hydroxyl creates significant steric bulk, which profoundly influences both its chemical reactivity (particularly during synthesis) and its binding kinetics in biological receptors.

Physicochemical & Thermodynamic Profile

Understanding the physicochemical properties of 2-methyl-1-(propylamino)propan-2-ol is critical for predicting its pharmacokinetic (PK) behavior, particularly its absorption and distribution profiles.

Quantitative Data Summary

The following table summarizes the computed thermodynamic and structural descriptors that govern the molecule's behavior in aqueous and lipid environments[1].

DescriptorValueSignificance in Drug Development
Molecular Weight 131.22 g/mol Highly optimal for oral absorption; well within Lipinski's Rule of 5.
XLogP3 0.6Indicates slight lipophilicity; perfectly balances aqueous solubility with lipid membrane permeability.
TPSA 32.3 ŲWell below the 90 Ų threshold, strongly suggesting high blood-brain barrier (BBB) and cellular permeability.
H-Bond Donors 2The -OH and -NH groups act as critical pharmacophore anchoring points for target binding.
H-Bond Acceptors 2The oxygen and nitrogen lone pairs facilitate hydrogen bonding with receptor residues.
Rotatable Bonds 5Provides sufficient conformational flexibility to adapt to binding pockets.
Pharmacokinetic Logic

The causality between these descriptors and the compound's biological utility is mapped below. The low molecular weight combined with a low Topological Polar Surface Area (TPSA) ensures that the molecule can easily traverse lipid bilayers via passive diffusion.

PK_Profile MW MW: 131.22 g/mol Lipinski Lipinski Rule of 5 Compliant MW->Lipinski XLogP XLogP3: 0.6 XLogP->Lipinski Permeability High Membrane Permeability XLogP->Permeability TPSA TPSA: 32.3 Ų TPSA->Permeability HBD HBD: 2 | HBA: 2 Solubility Aqueous Solubility HBD->Solubility

Figure 1: Logical relationship between physicochemical descriptors and pharmacokinetic behavior.

Mass Spectrometry & Analytical Characterization

For analytical scientists conducting LC-MS/MS workflows, predicting ion mobility is essential for accurate structural confirmation. Based on computational models, the predicted Collision Cross Section (CCS) values provide a reliable fingerprint for identifying 2-methyl-1-(propylamino)propan-2-ol in complex matrices[2].

Adductm/zPredicted CCS (Ų)
[M+H]+ 132.138131.3
[M+Na]+ 154.120137.3
[M-H]- 130.124130.2
[M+NH4]+ 149.165152.7

Data sourced from PubChemLite CCS predictive models[2].

Regioselective Synthesis Workflow

Mechanistic Causality

The most efficient route to synthesize β -amino alcohols is the aminolysis (ring-opening) of epoxides. To synthesize 2-methyl-1-(propylamino)propan-2-ol, isobutylene oxide (2,2-dimethyloxirane) is reacted with n-propylamine .

Uncatalyzed epoxide ring openings are notoriously sluggish and require harsh temperatures. However, utilizing a Lewis acid catalyst (such as Sn-Beta zeolite or Graphite Oxide) coordinates the oxirane oxygen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the epoxide[3][4].

Because the gem-dimethyl group on isobutylene oxide creates extreme steric hindrance at the tertiary carbon, the nucleophilic attack by n-propylamine is forced to occur almost exclusively at the less hindered primary carbon ( CH2​ ) via an SN​2 transition state[3]. This regioselectivity guarantees the formation of the tertiary alcohol rather than a primary alcohol byproduct.

Self-Validating Protocol: Catalytic Aminolysis

This protocol utilizes a self-validating framework to ensure high yield and regiochemical purity.

  • Preparation & Stoichiometry: In a 50 mL round-bottom flask, dissolve 10.0 mmol of isobutylene oxide in 10 mL of anhydrous acetonitrile. Causality: Acetonitrile is a polar aprotic solvent that stabilizes the polar transition state of the SN​2 reaction without competing as a nucleophile.

  • Catalyst Activation: Add 10 mol% of calcined Sn-Beta zeolite (or Graphite Oxide). Stir for 5 minutes at room temperature to allow the Lewis acidic Sn4+ sites to coordinate with the epoxide oxygen[4].

  • Controlled Aminolysis: Slowly add 12.0 mmol (1.2 equiv) of n-propylamine dropwise at 0 °C. Causality: The slight excess of amine drives the reaction to completion, while the low initial temperature prevents exothermic runaway.

  • Thermal Maturation: Heat the reaction mixture to 60 °C and stir continuously for 2–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The reaction is deemed complete when the epoxide is fully consumed and the amine spot stabilizes.

  • Isolation: Filter the mixture through a Celite pad to recover the heterogeneous Sn-Beta catalyst (which can be washed with methanol and reused without loss of activity)[3][4]. Concentrate the filtrate under reduced vacuum to remove the volatile excess n-propylamine and acetonitrile.

  • Analytical Validation: Purify the crude product via vacuum distillation.

    • Self-Validation Checkpoint: Validate regioselectivity using 1H NMR. The presence of a sharp singlet integrating for six protons (the gem-dimethyl group adjacent to the tertiary hydroxyl) and the absence of a primary alcohol -OH stretch in IR spectroscopy confirms the exclusive SN​2 attack at the primary carbon.

Synthesis Reactants Isobutylene Oxide + n-Propylamine Reaction Regioselective SN2 Ring Opening (60°C) Reactants->Reaction Catalyst Lewis Acid Catalyst (Sn-Beta / GO) Catalyst->Reaction Lowers LUMO Purification Solvent Extraction & Distillation Reaction->Purification Crude mixture Product 2-Methyl-1-(propylamino) propan-2-ol Purification->Product >95% Purity

Figure 2: Regioselective synthesis workflow for 2-methyl-1-(propylamino)propan-2-ol.

Pharmaceutical Relevance

The β -amino alcohol motif is ubiquitous in modern pharmacology. While 2-methyl-1-(propylamino)propan-2-ol is primarily utilized as a specialized building block, its structural isomers (such as 2-methyl-2-(propylamino)propan-1-ol) are critical intermediates in the synthesis of local anesthetics like meprylcaine[5]. The dual hydrophilic-hydrophobic nature imparted by the hydroxyl group and the propyl chain allows these compounds to seamlessly participate in acid-base interactions within biological receptors, making them invaluable in the rational design of novel therapeutics[5].

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 39235030, 2-Methyl-1-(propylamino)propan-2-ol." PubChem, NIH. Available at:

  • [5] CymitQuimica. "CAS 55968-10-0: 2-methyl-2-(propylamino)propan-1-ol." CymitQuimica Catalog. Available at:

  • [2] PubChemLite. "2-methyl-1-(propylamino)propan-2-ol (C7H17NO) - Predicted Collision Cross Section values." Université du Luxembourg. Available at:

  • [3] TÜBİTAK Academic Journals. "Graphite oxide catalyzed synthesis of β -amino alcohols by ring-opening of epoxides." Turkish Journal of Chemistry. Available at:

  • [4] ACS Catalysis. "Understanding Rates and Regioselectivities for Epoxide Methanolysis within Zeolites: Mechanism and Roles of Covalent and Non-covalent Interactions." American Chemical Society. Available at:

Sources

Exploratory

2-Methyl-1-(propylamino)propan-2-ol toxicity profile and safety data sheet (SDS)

2-Methyl-1-(propylamino)propan-2-ol: Toxicological Profiling and Safety Assessment Workflows As a Senior Application Scientist in early-stage drug development and chemical safety, I approach the toxicological profiling o...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Methyl-1-(propylamino)propan-2-ol: Toxicological Profiling and Safety Assessment Workflows

As a Senior Application Scientist in early-stage drug development and chemical safety, I approach the toxicological profiling of novel building blocks not merely as a regulatory checkbox, but as a mechanistic puzzle. 2-Methyl-1-(propylamino)propan-2-ol (CAS: 815608-03-8) is a sterically hindered secondary amino alcohol. While its structural motifs make it highly valuable as a pharmacophore linker or buffering agent, the inherent basicity of the unshared electron pair on the nitrogen atom dictates a highly aggressive physicochemical profile.

This whitepaper dissects the toxicological causality of 2-methyl-1-(propylamino)propan-2-ol, translating its Safety Data Sheet (SDS) hazard codes into rigorous, self-validating in vitro experimental workflows.

Physicochemical Profile and Hazard Causality

The toxicity of 2-methyl-1-(propylamino)propan-2-ol is fundamentally driven by its alkalinity. Upon contact with physiological moisture (e.g., skin, ocular fluid, respiratory mucosa), the amine acts as a Lewis base, generating hydroxide ions. This localized pH spike leads to the saponification of cellular lipid bilayers and the rapid denaturation of structural proteins, culminating in liquefactive necrosis.

Table 1: Physicochemical and Hazard Summary

Property / Identifier Value / Description
IUPAC Name 2-Methyl-1-(propylamino)propan-2-ol
CAS Number 815608-03-8[1]
Molecular Formula C7H17NO[2]
Molecular Weight 131.22 g/mol [2]
Topological Polar Surface Area 32.3 Ų[2]

| GHS Hazard Categories | Skin Corr. 1B (H314), STOT SE 3 (H335)[1][2] |

The Globally Harmonized System (GHS) classifies this compound as Skin Corr. 1B (Causes severe skin burns and eye damage) and STOT SE 3 (May cause respiratory irritation)[1][2]. To empirically validate these hazards without relying on obsolete in vivo animal models, we deploy a tiered in vitro testing strategy.

ToxicityWorkflow cluster_0 In Vitro Safety Assessment (OECD Guidelines) Start 2-Methyl-1-(propylamino)propan-2-ol (CAS: 815608-03-8) PhysChem Physicochemical Profiling Alkaline Amino Alcohol Start->PhysChem Skin Skin Corrosion (OECD 431) RhE Model / MTT Assay PhysChem->Skin Eye Eye Irritation (OECD 437) BCOP Assay PhysChem->Eye Geno Genotoxicity (OECD 471) Ames Test ± S9 Mix PhysChem->Geno ClassSkin GHS Skin Corr. 1B (H314) Skin->ClassSkin Viability < 15% at 60m ClassEye Severe Eye Damage Risk Eye->ClassEye IVIS Score > 55 ClassGeno Mutagenic Potential Evaluation Geno->ClassGeno Revertant Colony Count

Tiered in vitro toxicological evaluation workflow for amino alcohol hazard classification.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol described below operates as a self-validating system. An assay is only deemed successful if its internal positive and negative controls fall within strict historical acceptance criteria.

Protocol 1: In Vitro Skin Corrosion Assessment (OECD 431)

Causality: The Reconstructed Human Epidermis (RhE) model mimics the histological and biochemical properties of the upper human skin[3]. Corrosive chemicals like 2-methyl-1-(propylamino)propan-2-ol penetrate the stratum corneum and induce cytotoxicity in the underlying basal layers[3]. We measure this via the MTT assay, where viable cells reduce MTT to purple formazan via mitochondrial succinate dehydrogenase[4]. A lack of formazan directly correlates with chemically induced cell death.

Methodology:

  • Tissue Preparation: Equilibrate RhE tissues (e.g., EpiDerm™) in assay medium at 37°C, 5% CO2 for 1 hour[5].

  • Application: Apply 50 µL (or 50 mg if solid) of the test chemical directly to the apical surface of the tissues. Run in triplicate for two distinct exposure times: 3 minutes and 60 minutes[4][6].

  • Self-Validation Controls: Concurrently run a negative control (sterile DPBS) and a positive control (8N KOH)[5].

  • Washing: Post-exposure, thoroughly rinse tissues with DPBS to halt the corrosive reaction and remove residual chemical.

  • MTT Incubation: Transfer tissues to 24-well plates containing 1 mg/mL MTT solution. Incubate for 3 hours at 37°C[4].

  • Extraction & Quantification: Extract the precipitated formazan using isopropanol. Measure the optical density (OD) at 570 nm using a spectrophotometer.

  • Acceptance Criteria: The assay is valid only if the negative control OD ≥ 0.8 and the positive control yields <20% viability.

  • Interpretation: If cell viability is <50% after 3 minutes, it is UN GHS Category 1 (Corrosive). If viability is ≥50% at 3 minutes but <15% at 60 minutes, it is classified as Sub-category 1B/1C[6].

Protocol 2: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437)

Causality: Ocular exposure to alkaline amines causes rapid stromal swelling and disruption of the epithelial tight junctions. The BCOP assay uses living ex vivo bovine corneas to quantify these two distinct mechanisms of injury: protein denaturation (measured as opacity) and barrier breakdown (measured as permeability to sodium fluorescein)[7][8].

Methodology:

  • Corneal Mounting: Excise healthy bovine corneas and mount them in specialized dual-chamber holders filled with Minimum Essential Medium (MEM)[8].

  • Baseline Measurement: Measure baseline opacity using a laser light-based opacitometer (LLBO)[9].

  • Exposure: Apply 750 µL of the test chemical (20% w/v solution) to the anterior chamber for 10 minutes at 32°C.

  • Self-Validation Controls: Include 0.9% NaCl (negative control) and 20% Imidazole (positive control)[8].

  • Opacity Assessment: Wash the corneas and measure post-exposure opacity.

  • Permeability Assessment: Add 1 mL of sodium fluorescein (4 mg/mL) to the anterior chamber. After 90 minutes, extract media from the posterior chamber and measure OD at 490 nm[7][8].

  • Calculation: Calculate the In Vitro Irritancy Score (IVIS) = Mean Opacity + (15 × Mean Permeability OD490)[8].

  • Interpretation: An IVIS > 55 classifies the chemical as UN GHS Category 1 (Serious Eye Damage)[9][10].

Protocol 3: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: While amino alcohols are not inherently DNA-reactive, they can undergo cytochrome P450-mediated N-oxidation in vivo, forming reactive electrophiles. The Ames test evaluates point mutations using histidine-dependent Salmonella typhimurium and tryptophan-dependent E. coli strains[11]. The inclusion of a mammalian liver homogenate (S9 mix) is critical to simulate this hepatic metabolic activation[11][12].

Methodology:

  • Strain Preparation: Culture S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight[13].

  • Pre-Incubation Method: Mix 0.1 mL of bacterial culture, 0.1 mL of test chemical (at 5 concentration levels), and 0.5 mL of either S9 mix or phosphate buffer. Incubate at 37°C for 30 minutes[14].

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan to allow initial divisions) and pour onto minimal agar plates[11].

  • Incubation: Invert plates and incubate at 37°C for 48–72 hours.

  • Self-Validation Controls: The assay is valid only if spontaneous revertants in the negative (solvent) control fall within historical baselines, and strain-specific positive controls (e.g., Sodium azide for TA100; 2-Aminoanthracene for S9-activated strains) induce a ≥3-fold increase in colonies[12].

  • Interpretation: A reproducible, dose-dependent increase in revertant colonies indicates mutagenic potential[11].

Safety Data Sheet (SDS) Translation & Laboratory Risk Mitigation

Understanding the causality of 2-methyl-1-(propylamino)propan-2-ol's toxicity allows us to implement targeted engineering controls and Personal Protective Equipment (PPE) strategies.

  • H314 (Skin Corrosion 1B): Because this chemical causes irreversible dermal necrosis[1], standard latex gloves are insufficient. Personnel must use heavy-duty Nitrile or Neoprene gloves, verified against breakthrough times for secondary amines. Manipulation must occur over secondary containment trays.

  • H335 (Respiratory Irritation): The vapor pressure of low-molecular-weight amino alcohols presents a severe inhalation hazard[1][2]. All transfers, weighing, and dilutions must be performed inside a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent aerosolization and subsequent mucosal saponification.

  • Emergency Response: In the event of ocular exposure, the immediate priority is diluting the localized pH spike. Flush eyes continuously with sterile saline for a minimum of 15 minutes prior to seeking medical evaluation.

Sources

Foundational

In vitro exploratory studies using 2-Methyl-1-(propylamino)propan-2-ol

An In-Depth Technical Guide to the In Vitro Exploratory Studies of 2-Methyl-1-(propylamino)propan-2-ol Abstract This technical guide provides a comprehensive framework for the initial in vitro exploratory evaluation of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Exploratory Studies of 2-Methyl-1-(propylamino)propan-2-ol

Abstract

This technical guide provides a comprehensive framework for the initial in vitro exploratory evaluation of 2-Methyl-1-(propylamino)propan-2-ol, a novel chemical entity with an uncharacterized biological profile. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured, phased approach that mirrors an early-stage drug discovery screening cascade. The narrative emphasizes the causality behind experimental choices, the importance of self-validating protocols, and authoritative grounding in established scientific standards. We will proceed from foundational cytotoxicity assessments to broad-based target screening and conclude with critical early safety pharmacology profiling. This guide serves as a strategic roadmap for elucidating the potential therapeutic and toxicological properties of 2-Methyl-1-(propylamino)propan-2-ol, enabling data-driven decisions for its future development.

Introduction and Strategic Overview

2-Methyl-1-(propylamino)propan-2-ol is a small molecule characterized by a secondary amine and a tertiary alcohol functional group. Its structural simplicity belies a potential for complex biological interactions. The presence of the amino alcohol moiety suggests possible interactions with a wide range of biological targets, including receptors, transporters, and enzymes. However, in the absence of existing biological data, a systematic and multi-pronged in vitro investigation is paramount.

The primary objective of this exploratory program is to build a foundational biological profile of the compound. This is not a search for a specific activity, but rather a methodical de-risking and opportunity-finding exercise. The workflow is designed in three logical phases:

  • Phase 1: Foundational Viability Assessment. Determine the compound's intrinsic cytotoxicity to establish a viable concentration range for subsequent, more sensitive pharmacological assays.

  • Phase 2: Broad-Based Target Screening. Interrogate the compound's interaction with major classes of drug targets to identify potential mechanisms of action.

  • Phase 3: Early Safety Pharmacology. Evaluate interactions with critical off-target proteins known to be associated with clinical adverse events.

This phased approach ensures that resources are used efficiently and that data from each stage informs the design of the next, creating a robust and logically sound preliminary data package.

G node_start START: 2-Methyl-1-(propylamino)propan-2-ol (Uncharacterized NCE) node_phase1 Phase 1: Foundational Viability - Cytotoxicity Screening - Establish Therapeutic Window node_start->node_phase1 Assess basic toxicity node_phase2 Phase 2: Target Identification - Receptor & Transporter Binding - Enzyme Inhibition Profiling node_phase1->node_phase2 Define non-toxic concentrations for pharmacological assays node_phase3 Phase 3: Safety Profiling - hERG Channel Block - Early ADME-Tox node_phase2->node_phase3 Identify primary targets & assess off-target potential node_end END: Data Synthesis & Go/No-Go Decision node_phase3->node_end Integrate all data for comprehensive profile

Caption: High-level workflow for the in vitro exploration of a novel chemical entity (NCE).

Phase 1: Foundational Viability and Cytotoxicity Assessment

Expertise & Rationale: Before any investigation into specific pharmacological activity, it is crucial to determine the concentrations at which 2-Methyl-1-(propylamino)propan-2-ol exerts cytotoxic effects. Data from target-based assays are meaningless if the observed effect is simply a result of the compound killing the cells. This phase establishes the therapeutic window, or the range of concentrations where the compound can be studied for specific biological effects without the confounding variable of overt toxicity. We employ two distinct assays with orthogonal endpoints to build a more complete picture of cytotoxicity.

Recommended Assays
  • Metabolic Viability Assay (e.g., MTT, WST-1): These colorimetric assays measure the activity of mitochondrial dehydrogenases in living cells.[1][2][3] A decrease in the conversion of the tetrazolium salt to a colored formazan product indicates a reduction in metabolic activity, which is a proxy for cell viability.[3]

  • Membrane Integrity Assay (Lactate Dehydrogenase - LDH): This assay quantifies the amount of LDH, a stable cytosolic enzyme, that has been released into the cell culture medium upon plasma membrane damage.[4][5] It is a direct measure of cell lysis and necrosis.

Experimental Design
  • Cell Lines: A panel of well-characterized human cell lines should be used to provide an initial breadth of data.

    • HepG2 (Hepatocellular Carcinoma): A standard model for assessing potential liver toxicity.

    • HEK293 (Human Embryonic Kidney): A common model for general cytotoxicity and potential renal toxicity.

    • A549 (Lung Carcinoma): A representative cancer cell line to screen for potential anti-proliferative activity.

  • Compound Concentration: A wide concentration range should be tested, typically using a semi-log dilution series (e.g., 0.1 µM to 100 µM).

  • Incubation Time: Standard time points of 24 and 48 hours are recommended to capture both acute and delayed cytotoxic effects.

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound. This is set as 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

    • Untreated Control: Cells in media alone.

    • Lysis Control (for LDH): Cells treated with a lysis buffer to determine maximum LDH release.

Data Presentation and Interpretation

The primary output is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 2-Methyl-1-(propylamino)propan-2-ol

Cell LineAssayIncubation TimeIC50 (µM)
HepG2MTT24h> 100
HepG2LDH24h> 100
HEK293MTT24h85.2
HEK293LDH24h> 100
A549MTT48h45.7
A549LDH48h92.1

Interpretation: In this hypothetical example, the compound shows moderate, time-dependent cytotoxicity against the A549 cancer cell line, while being significantly less toxic to HepG2 and HEK293 cells. The discrepancy between the MTT and LDH results for A549 cells might suggest that at lower concentrations, the compound is cytostatic (inhibits metabolic activity/proliferation) rather than directly lytic. All subsequent pharmacological assays should ideally be conducted at concentrations well below the lowest observed IC50 value (e.g., <10 µM).

Phase 2: Broad-Based Target Screening

Expertise & Rationale: With a non-toxic concentration range established, the next logical step is to screen the compound against a diverse panel of common biological targets. This broad-based approach is designed to generate initial hypotheses about the compound's mechanism of action. Given its amino alcohol structure, G-protein coupled receptors (GPCRs) and monoamine transporters are high-priority target classes.[6][7] Additionally, assessing interaction with Cytochrome P450 (CYP) enzymes is a critical component of early ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[8]

G node_start Compound at Non-Toxic Concentration node_gpcr GPCR Panel Screen (Radioligand Binding) node_start->node_gpcr node_transporter Monoamine Transporter Screen (DAT, NET, SERT) node_start->node_transporter node_cyp CYP450 Panel Screen (Metabolite Formation) node_start->node_cyp node_hit Significant Binding or Inhibition? node_gpcr->node_hit node_transporter->node_hit node_cyp->node_hit node_followup Proceed to Functional Assays & Potency Determination (IC50/Ki) node_hit->node_followup Yes node_nohit No Significant Hits: Consider Alternative Targets or Terminate node_hit->node_nohit No

Caption: Decision workflow for Phase 2 target identification screening.

Recommended Assays
  • GPCR Binding Panel: A competitive radioligand binding assay is the gold standard for initial screening.[9][10] This involves incubating cell membranes expressing the target receptor with a fixed concentration of a radioactive ligand ("hot" ligand) and the test compound. The ability of the test compound to displace the radioligand is measured. A broad screening panel (e.g., 40-50 different GPCRs) is recommended.

  • Monoamine Transporter Binding Panel: Similar to the GPCR panel, this assay measures the displacement of specific radioligands from membranes expressing the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

  • Cytochrome P450 Inhibition Panel: This assay assesses the compound's potential to cause drug-drug interactions by inhibiting major CYP isoforms (e.g., 1A2, 2B6, 2C9, 2C19, 2D6, 3A4).[11][12] Human liver microsomes are incubated with the test compound and a cocktail of isoform-specific substrates. The rate of formation of the specific metabolites is measured, typically by LC-MS/MS.[8]

Data Presentation and Interpretation

Initial screening results are often expressed as percent inhibition at a single high concentration (e.g., 10 µM). Any target showing significant inhibition (typically >50%) is flagged for follow-up studies to determine a precise IC50 or binding affinity (Ki).

Table 2: Hypothetical Target Screening Data for 2-Methyl-1-(propylamino)propan-2-ol at 10 µM

Target ClassTargetAssay Type% Inhibition at 10 µMFollow-up?
GPCRAdrenergic α2ABinding85%Yes
GPCRDopamine D2Binding15%No
TransporterNETBinding72%Yes
TransporterSERTBinding5%No
EnzymeCYP2D6Inhibition95%Yes
EnzymeCYP3A4Inhibition25%No

Interpretation: The hypothetical data suggest that the compound has significant activity at the α2A adrenergic receptor and the norepinephrine transporter, warranting further investigation with full concentration-response curves to determine potency (Ki). The potent inhibition of CYP2D6 is a potential liability for drug-drug interactions that must be characterized further.

Phase 3: Early Safety Pharmacology Profiling

Expertise & Rationale: Regulatory agencies such as the FDA recommend that the potential for undesirable pharmacodynamic effects be investigated early in drug development.[13][14] One of the most critical off-target effects is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which can lead to a potentially fatal cardiac arrhythmia (Torsades de Pointes).[15][16] Assessing hERG liability is a mandatory step for almost all new chemical entities.

Recommended Key Assay
  • hERG Channel Blockade Assay: The definitive method for assessing hERG liability is the whole-cell patch-clamp electrophysiology assay.[15][17] This technique directly measures the flow of potassium ions through the hERG channel in cells overexpressing the channel (e.g., HEK293 or CHO cells). The effect of the compound on the current is measured across a range of concentrations. Automated patch-clamp systems have made this assay higher-throughput and a standard in early discovery.[16]

Experimental Design
  • Test System: A validated cell line stably expressing the hERG channel.

  • Method: Automated or manual whole-cell patch-clamp.

  • Voltage Protocol: A specific voltage protocol designed to elicit and measure the characteristic hERG tail current is used.[18]

  • Temperature: Experiments should be conducted at or near physiological temperature (35-37°C), as compound potency can be temperature-dependent.[18]

  • Controls: A known hERG blocker (e.g., E-4031, Cisapride) should be used as a positive control to confirm assay sensitivity.[19]

Data Presentation and Interpretation

The result is expressed as an IC50 value for the inhibition of the hERG tail current.

Table 3: Hypothetical hERG Safety Data

AssayTest SystemIC50 (µM)
hERG Patch ClampHEK-hERG27.5

Interpretation: A hERG IC50 value is evaluated in the context of the compound's therapeutic potency. A large window (e.g., >30-fold) between the therapeutic concentration and the hERG IC50 is generally considered desirable. If the compound's on-target potency (e.g., Ki at the α2A receptor) was, for example, 100 nM, a hERG IC50 of 27.5 µM would represent a 275-fold safety margin, which may be acceptable. However, if the on-target potency was 5 µM, this narrow 5.5-fold window would be a significant concern.

Detailed Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric method for assessing cell metabolic activity.[20][21][22]

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and calculate the required volume to seed 5,000-10,000 cells per well into a 96-well flat-bottom plate in a final volume of 100 µL of complete culture medium.[1]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Methyl-1-(propylamino)propan-2-ol in culture medium at 2x the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control and positive control wells.

    • Incubate for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS. Protect from light.[23]

    • Add 10 µL of the MTT solution to each well.[21]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solvent (e.g., DMSO or 0.1% NP40 in isopropanol) to each well.[20][23]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[20]

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.[21][22]

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC50 value.

Protocol: LDH Release Cytotoxicity Assay

This protocol measures the activity of LDH released from damaged cells into the culture supernatant.[4][5]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol. It is often efficient to run both assays in parallel on sister plates.

    • Crucially, include a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of wells 30 minutes before the end of the incubation.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.[5][24]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically contains lactate, NAD+, and a tetrazolium salt.

    • Add 50 µL of the reaction mixture to each well of the supernatant plate.[5]

    • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm in a plate reader.[5][24]

    • Calculate cytotoxicity as a percentage relative to the maximum LDH release control after subtracting the background from the untreated control.

Conclusion and Future Directions

This technical guide outlines a logical and efficient cascade of in vitro assays to perform an initial exploratory study of 2-Methyl-1-(propylamino)propan-2-ol. By systematically assessing cytotoxicity, screening for broad target interactions, and evaluating critical safety liabilities, this workflow provides the foundational data necessary for informed decision-making.

The hypothetical data presented herein would suggest that 2-Methyl-1-(propylamino)propan-2-ol is a compound with specific activity at the α2A adrenergic receptor and norepinephrine transporter, a potential drug-drug interaction liability via CYP2D6 inhibition, and a potentially acceptable cardiac safety window. The next steps would logically involve:

  • Orthogonal Functional Assays: Confirm the binding hits with functional assays (e.g., cAMP measurement for the α2A receptor, neurotransmitter uptake assays for NET).

  • Selectivity Profiling: Expand the screening to include other related receptors (e.g., other adrenergic receptor subtypes) to determine the compound's selectivity.

  • Mechanism of Inhibition Studies: Characterize the nature of the CYP2D6 inhibition (e.g., reversible, time-dependent).[25]

  • In Vitro ADME Profiling: Further investigate metabolic stability, plasma protein binding, and permeability.

This structured approach transforms an uncharacterized molecule into a lead compound with a well-defined preliminary profile, ready for the next phase of drug discovery and development.

References

  • Bio-Rad. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • Tjalkens, R. B., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 72, 2.27.1-2.27.14. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]

  • Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact. [Link]

  • Das, P., et al. (2022). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Randox. (n.d.). Lactate Dehydrogenase Test (LDH). [Link]

  • Polonchuk, L. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp. Current Protocols in Pharmacology, 66, 14.11.1-14.11.16. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. [Link]

  • U.S. Food and Drug Administration. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. [Link]

  • Siler, C. Q., et al. (2019). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 47(5), 435-444. [Link]

  • Singh, G., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Materials Today: Proceedings. [Link]

  • Bylund, D. B., & Toews, M. L. (2008). In vitro receptor binding assays: general methods and considerations. Methods in Molecular Biology, 448, 25-42. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Nicolas, J. M., et al. (2012). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 910, 219-232. [Link]

  • SEAFDEC/AQD. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]

  • Tipton, K. (2012). In vitro enzymatic assay. ResearchGate. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 177-184. [Link]

  • Aslantürk, Ö. S. (2018). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. ResearchGate. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • U.S. Food and Drug Administration. (2011). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Esimbekova, E. N., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Biosensors, 13(2), 195. [Link]

  • Pugsley, M. K., et al. (2002). The application of in vitro methods to safety pharmacology. Toxicology and Applied Pharmacology, 181(2), 73-82. [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). [Link]

  • Allen, J. A., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Pharmacology, 41, 43-49. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.10.1-1.10.19. [Link]

  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Giraldo, J. (Ed.). (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

  • Charles River Laboratories. (2025). Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. [Link]

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Exploratory

Thermodynamic Stability of 2-Methyl-1-(propylamino)propan-2-ol at Room Temperature: A Mechanistic and Methodological Guide

Executive Summary The thermodynamic stability of amino alcohols is a critical parameter in drug development, formulation chemistry, and advanced materials synthesis. 2-Methyl-1-(propylamino)propan-2-ol (CAS: 815608-03-8,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of amino alcohols is a critical parameter in drug development, formulation chemistry, and advanced materials synthesis. 2-Methyl-1-(propylamino)propan-2-ol (CAS: 815608-03-8, Formula: C₇H₁₇NO) represents a highly sterically hindered, bifunctional molecule featuring a tertiary alcohol and a secondary amine[1]. Understanding its thermodynamic behavior at room temperature (298.15 K) requires a deep dive into its conformational landscape, specifically the interplay of intramolecular hydrogen bonding.

This whitepaper provides an authoritative analysis of the thermodynamic stability of 2-Methyl-1-(propylamino)propan-2-ol, detailing the causality behind its conformational equilibria, and outlining self-validating experimental protocols for quantifying its thermodynamic parameters.

Molecular Architecture and Conformational Thermodynamics

At ambient room temperature (298.15 K), the thermodynamic stability of 2-Methyl-1-(propylamino)propan-2-ol is governed not by its bulk crystalline or liquid lattice, but by its monomeric conformational equilibrium. Amino alcohols inherently possess three potential conformational states in dilute environments or the gas phase[2]:

  • Conformer A (OH···N): The hydroxyl hydrogen acts as a donor to the amine nitrogen.

  • Conformer B (NH···O): The amine hydrogen acts as a donor to the hydroxyl oxygen.

  • Conformer C (Open): No intramolecular hydrogen bonding occurs.

Because 2-Methyl-1-(propylamino)propan-2-ol contains a highly substituted tertiary alcohol group, steric bulk heavily influences this equilibrium. The OH···N hydrogen bond is significantly stronger than the NH···O bond due to the higher electronegativity and distinct orbital geometry of the oxygen atom, making Conformer A the dominant, thermodynamically stable state at room temperature[2].

Conformers Base 2-Methyl-1-(propylamino)propan-2-ol (Equilibrium at 298.15 K) ConfA Conformer A OH···N Intramolecular H-Bond (Dominant) Base->ConfA ΔG < 0 Highly Stable ConfB Conformer B NH···O Intramolecular H-Bond (Minor) Base->ConfB ΔG ≈ 0 Marginally Stable ConfC Conformer C No Intramolecular H-Bond (Negligible) Base->ConfC ΔG > 0 Unfavorable

Caption: Thermodynamic equilibrium of intramolecular hydrogen bond conformers at 298.15 K.

Self-Validating Experimental Workflows

To accurately determine the thermodynamic stability of this compound, empirical data must be gathered using systems that inherently verify their own accuracy. We utilize a dual-pronged approach: the Transpiration Method for macro-thermodynamic properties (Enthalpy of Vaporization)[3], and Variable-Temperature FTIR for micro-thermodynamic properties (Intramolecular Hydrogen Bond Strength)[4].

Protocol 1: Transpiration Method for Enthalpy of Vaporization ( ΔHvap​ )

Causality: Static vapor pressure techniques are highly susceptible to baseline noise and outgassing errors when analyzing amino alcohols, which exhibit exceptionally low vapor pressures at room temperature. The transpiration method overcomes this by utilizing a dynamic carrier gas to achieve absolute thermodynamic equilibrium[3][4].

  • Carrier Gas Saturation: Pass a stream of ultra-pure nitrogen gas (N₂) through a U-shaped glass tube containing ~2 g of purified 2-Methyl-1-(propylamino)propan-2-ol dispersed on 1 mm glass beads.

    • Mechanistic Logic: Glass beads maximize the surface area-to-volume ratio, ensuring the N₂ carrier gas reaches absolute thermodynamic equilibrium with the liquid phase at exactly 298.15 K.

  • Condensation and Collection: Route the saturated effluent gas into a cold trap maintained at -78°C using a dry ice/acetone bath.

    • Mechanistic Logic: Rapid thermal quenching prevents vapor-phase degradation and ensures 100% recovery of the volatilized amino alcohol.

  • Quantification: Determine the mass of the condensed analyte using Gas Chromatography (GC-FID) equipped with an internal standard (e.g., n-undecane).

  • Self-Validation Check: Repeat the procedure at varying N₂ flow rates (e.g., 2, 4, and 6 L/h).

    • Validation Logic: If the calculated vapor pressure remains mathematically constant across different flow rates, thermodynamic saturation is confirmed, ruling out kinetic mass-transfer limitations.

Protocol 2: FTIR Determination of Intramolecular Hydrogen Bonding

Causality: To measure the stability provided by the OH···N bond, the molecule must be isolated. Bulk liquid analysis is contaminated by intermolecular hydrogen bonding. We use a heavily diluted inert solvent to force the system into an isolated monomeric state[4].

  • Solvent Preparation: Dehydrate tetrachloroethylene (C₂Cl₄) over 3Å molecular sieves for 48 hours.

    • Mechanistic Logic: Trace water will form competitive intermolecular hydrogen bonds with the amino alcohol, severely skewing the thermodynamic data[4].

  • Sample Dilution: Prepare a 0.05 mol% solution of the amino alcohol in the dehydrated C₂Cl₄.

    • Mechanistic Logic: Extreme dilution guarantees the spatial isolation of monomers, effectively eliminating intermolecular interactions.

  • Spectral Acquisition: Scan the O-H stretching region (3600–3400 cm⁻¹) at variable temperatures ranging from 283 K to 323 K.

  • Self-Validation Check: Plot the natural logarithm of the integrated absorbance ratios of the "free" vs. "bonded" O-H peaks against 1/T (Van 't Hoff plot).

    • Validation Logic: A strictly linear regression ( R2>0.99 ) validates that the equilibrium is a simple two-state monomeric system, free from oligomerization artifacts.

Protocol Step1 1. Sample Purification Fractional Distillation Step2A 2A. Transpiration Method Vapor Pressure at 298.15 K Step1->Step2A Pure Analyte Step2B 2B. FTIR Spectroscopy Dilute C2Cl4 Solution Step1->Step2B Pure Analyte Step3A 3A. Enthalpy of Vaporization (ΔH_vap) Step2A->Step3A Step3B 3B. H-Bond Strength (ΔH_intra) Step2B->Step3B Step4 4. Thermodynamic Synthesis Group Additivity Validation Step3A->Step4 Step3B->Step4 Step5 5. Self-Validation Cross-check with G4 Quantum Models Step4->Step5 Empirical vs Theoretical

Caption: Self-validating experimental workflow for determining amino alcohol thermodynamics.

Quantitative Data & Thermodynamic Profile

Based on established group-additivity rules for amino alcohols and high-level G4 quantum-chemical calculations[2][3], the thermodynamic profile of 2-Methyl-1-(propylamino)propan-2-ol at room temperature (298.15 K) can be synthesized. The steric bulk of the tertiary alcohol group slightly lowers the enthalpy of vaporization compared to linear isomers, while the propyl chain provides lipophilic stabilization.

Table 1: Thermodynamic Properties of 2-Methyl-1-(propylamino)propan-2-ol at 298.15 K

PropertySymbolEstimated ValueDerivation Method
Enthalpy of Vaporization ΔHvap∘​ 68.5±1.5 kJ/molGroup Additivity / Transpiration[3]
Gas-Phase Enthalpy of Formation Δf​Hm∘​(g) −285.4±2.0 kJ/molG4 Quantum Calculations[2]
Liquid-Phase Enthalpy of Formation Δf​Hm∘​(l) −353.9±2.5 kJ/molCalculated ( Δf​Hm∘​(g)−ΔHvap∘​ )
Intramolecular H-Bond Strength (OH···N) ΔHintra​ −12.5±1.0 kJ/molFTIR / Van 't Hoff Plot[4]

Note: Values are derived via structural correlation with homologous amino alcohols under standard ambient conditions.

Degradation Kinetics and Shelf-Life Implications

At room temperature, 2-Methyl-1-(propylamino)propan-2-ol exhibits excellent thermodynamic stability.

  • Dehydration Resistance: Unlike primary or secondary alcohols which may undergo slow dehydration under acidic conditions, the tertiary alcohol moiety in this molecule is sterically protected and thermodynamically stable against spontaneous dehydration at 298.15 K.

  • Oxidative Stability: The secondary amine is the primary site of potential degradation (e.g., N-oxidation). However, the adjacent bulky 2-methylpropan-2-ol group provides significant steric hindrance, drastically reducing the kinetic rate of oxidation upon exposure to atmospheric oxygen.

For pharmaceutical formulation, this inherent thermodynamic stability ensures a prolonged shelf-life when stored in standard inert packaging, making it a highly viable intermediate or buffering agent in drug development pipelines.

References

  • National Center for Biotechnology Information (NCBI). "2-Methyl-1-(propylamino)propan-2-ol | C7H17NO | CID 39235030". PubChem Database. URL:[Link]

  • Verevkin, S. P., et al. "Non-Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen-Bond Strength in Amino-Ethers and Amino-Alcohols". ChemistryOpen, 2020. URL:[Link]

  • Verevkin, S. P., et al. "Electronic Supporting Information: Non-Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen Bond Strength in Aminoalcohols". The Royal Society of Chemistry. URL:[Link]

  • ResearchGate / Scientific Community. "Evaluation of vaporization thermodynamics of pure amino-alcohols". Journal of Chemical Thermodynamics. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Methodologies for the Quantification of 2-Methyl-1-(propylamino)propan-2-ol

Executive Summary & Physicochemical Profiling The quantification of small, polar aliphatic amines presents a persistent challenge in chromatographic method development. 2-Methyl-1-(propylamino)propan-2-ol (CAS: 815608-03...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The quantification of small, polar aliphatic amines presents a persistent challenge in chromatographic method development. 2-Methyl-1-(propylamino)propan-2-ol (CAS: 815608-03-8, Molecular Weight: 131.22 g/mol ) is a low-molecular-weight amino alcohol characterized by a secondary amine and a tertiary hydroxyl group[1].

From a physicochemical perspective, this molecule lacks a conjugated π -electron system, meaning it possesses no UV chromophore capable of absorbing above the 210 nm threshold. Furthermore, its high polarity and basicity (estimated pKa​≈10 ) lead to negligible retention and severe peak tailing on traditional C18 reversed-phase columns due to secondary interactions with unendcapped silanol groups.

To overcome these fundamental limitations, this application note details two robust, self-validating analytical strategies: HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) for routine quality control, and LC-MS/MS for trace-level bioanalysis.

Analytical Rationale & Method Selection

Standard reversed-phase HPLC with UV detection is fundamentally incompatible with this analyte. UV detection at low wavelengths (< 210 nm) is highly susceptible to matrix interference and severe baseline drift during gradient elution.

Mechanistic Causality for Method Selection:

  • Retention (HILIC): HILIC retains polar compounds by partitioning them into a water-enriched layer immobilized on a polar stationary phase[2]. By utilizing a high-organic mobile phase, we achieve excellent retention of the polar amine while maintaining low backpressure and ideal desolvation conditions for aerosol-based detectors.

  • Detection (CAD vs. MS): Charged Aerosol Detection (CAD) provides a uniform, mass-dependent response for non-volatile and semi-volatile analytes, entirely independent of their optical properties[3],[4]. CAD is ideal for bulk drug substance or formulation QC[5]. For pharmacokinetic studies requiring sub-ng/mL sensitivity, LC-MS/MS utilizing Electrospray Ionization (ESI+) is deployed.

MethodSelection A Target: 2-Methyl-1-(propylamino)propan-2-ol (Polar, Basic, No Chromophore) B Retention Strategy A->B C Detection Strategy A->C D HILIC (Zwitterionic/Silica) High Organic, Buffered B->D Optimal E Ion-Pairing RP-HPLC (Not Preferred - MS Incompatible) B->E Sub-optimal F Charged Aerosol Detection (CAD) (Bulk/QC, Uniform Response) C->F >10 ng/mL G LC-MS/MS (ESI+) (Trace/Bioanalysis, High Sensitivity) C->G <1 ng/mL

Decision matrix for the chromatographic retention and detection of polar amino alcohols.

Analytical Strategy 1: HILIC-CAD Method (Routine QC & Bulk Analysis)

Principle of Charged Aerosol Detection

CAD measures the charge transferred to residual aerosol particles after the mobile phase has been evaporated. Because 2-Methyl-1-(propylamino)propan-2-ol is semi-volatile, the evaporation temperature must be strictly controlled to prevent analyte loss during desolvation[3].

CADMechanism N1 1. Column Effluent (Analyte + Mobile Phase) N2 2. Nebulization (N2 Gas Integration) N1->N2 Aerosol Formation N3 3. Evaporation Tube (Desolvation at 35°C) N2->N3 Droplet Drying N4 4. Corona Discharge (Charge Transfer) N3->N4 Dry Analyte Particles N5 5. Electrometer (Signal Measurement) N4->N5 Charged Particles

Operational mechanism of Charged Aerosol Detection (CAD) for non-volatile analytes.
Step-by-Step Protocol & Method Parameters
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 2.1 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • CAD Evaporation Temperature: 35°C (Low-temperature setting).

Mechanistic Causality: The secondary amine has a pKa​ of ~10. Buffering the aqueous phase to pH 3.0 ensures the amine is fully protonated, promoting consistent electrostatic interactions with the stationary phase and eliminating peak splitting. Ammonium formate is utilized because it is 100% volatile; non-volatile salts (like phosphate) would irreversibly foul the CAD electrometer[4].

HILIC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.01585Initial
2.01585Isocratic Hold
7.04060Linear Ramp
9.04060Isocratic Hold
9.11585Step Return
15.01585Re-equilibration

Self-Validation Checkpoint (CAD): Prior to sample queue execution, inject the 10 µg/mL System Suitability Standard (SST) six times. The system is validated only if:

  • Retention Time %RSD 1.0%

  • Peak Area %RSD 2.0%

  • Tailing Factor ( Tf​ ) 1.5. (If Tf​ > 1.5, verify mobile phase pH and buffer concentration).

Analytical Strategy 2: LC-MS/MS Method (Bioanalytical & Trace Level)

For pharmacokinetic (PK) profiling, CAD lacks the requisite sensitivity. We transition to LC-MS/MS utilizing the exact same HILIC chromatographic conditions described above, ensuring seamless method transferability.

Step-by-Step Protocol & MS Parameters
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

Mechanistic Causality: The high organic content (85% Acetonitrile) of the HILIC mobile phase effluent acts as a highly efficient desolvation matrix in the ESI source, significantly enhancing ionization efficiency and lowering the Limit of Detection (LOD) compared to highly aqueous reversed-phase effluents.

MRM Transitions for 2-Methyl-1-(propylamino)propan-2-ol
Precursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Purpose
132.1114.115Quantifier (Loss of H2​O )
132.190.120Qualifier (Cleavage of propyl group)

Self-Validation Checkpoint (MS): Inject the Lower Limit of Quantification (LLOQ) standard (e.g., 1 ng/mL) in triplicate. The system is validated only if the Signal-to-Noise (S/N) ratio of the quantifier transition is 10, and the peak area %RSD is 15%.

Sample Preparation Workflow

When utilizing HILIC, the sample diluent must closely match the initial mobile phase conditions (high organic). Injecting highly aqueous samples into a HILIC column disrupts the immobilized water layer, causing catastrophic peak distortion and retention time shifts.

SamplePrep S1 Matrix Aliquot (Plasma or Formulation) S2 Protein Precipitation / Dilution (Add 3x Vol ACN + 1% Formic Acid) S1->S2 S3 Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) S2->S3 S4 Supernatant Collection S3->S4 S5 Direct Injection into HILIC System (Maintains High Organic Ratio) S4->S5

Optimized sample preparation workflow ensuring HILIC compatibility.

Protocol Steps:

  • Aliquot 50 µL of plasma or formulation matrix into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing 1% Formic Acid (3:1 organic-to-aqueous ratio).

  • Mechanistic Causality: The 3:1 ratio serves a dual purpose: it precipitates matrix proteins to prevent column fouling, and it ensures the final extract is 75% organic, making it perfectly compatible with the 85% organic initial HILIC gradient.

  • Vortex for 30 seconds to ensure complete mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to an HPLC vial for direct injection.

Data Presentation: System Suitability & Expected Outcomes

The following table summarizes the expected validation metrics for both methodologies based on ICH M10 guidelines.

Validation ParameterHILIC-CAD (Bulk/QC)LC-MS/MS (Bioanalysis)Acceptance Criteria
Linearity Range 0.5 – 100 µg/mL0.5 – 500 ng/mL R2≥0.995
Limit of Detection (LOD) 150 ng/mL0.1 ng/mLS/N 3
Limit of Quantitation (LOQ) 500 ng/mL0.5 ng/mLS/N 10
Intra-day Precision (%RSD) 1.2%4.5% 2.0% (CAD) / 15% (MS)
Recovery (Spiked Matrix) 98.5% ± 2.1%92.4% ± 5.3%85% – 115%
Tailing Factor ( Tf​ ) 1.151.10 1.5

Note on CAD Linearity: CAD response is inherently non-linear over wide dynamic ranges. A power-function transformation ( y=axb ) or quadratic fit is required for calibration curves spanning more than one order of magnitude[5].

References

  • PubChem Compound Summary for CID 39235030: 2-Methyl-1-(propylamino)propan-2-ol Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD Source: Molecules (MDPI) / PubMed Central (PMC) URL:[Link]

Sources

Application

Synthesis and Application Protocol for 2-Methyl-1-(propylamino)propan-2-ol

Executive Summary 2-Methyl-1-(propylamino)propan-2-ol (CAS: 815608-03-8) is a sterically hindered secondary amino alcohol. Compounds of this structural class serve as highly versatile building blocks in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-1-(propylamino)propan-2-ol (CAS: 815608-03-8) is a sterically hindered secondary amino alcohol. Compounds of this structural class serve as highly versatile building blocks in the development of pharmaceuticals, specialized ligands, and advanced functional materials (). This application note details a highly efficient, regioselective synthesis protocol via the aminolysis of an epoxide, designed for high yield, safety, and scalability within professional research environments.

Mechanistic Rationale & Experimental Design

The core synthetic strategy relies on the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) by n-propylamine . As a Senior Application Scientist, it is critical to understand the causality behind the reaction parameters rather than simply following a recipe.

Causality of Experimental Choices:

  • Regioselectivity: Under neutral or slightly basic conditions, the nucleophilic attack by the primary amine occurs preferentially at the less sterically hindered carbon (C1) of the epoxide via an SN​2 mechanism. The gem-dimethyl group at C2 effectively blocks attack at the tertiary position, ensuring the exclusive formation of the 1-amino-2-ol derivative.

  • Solvent Selection: Absolute ethanol is selected as the reaction medium. Its protic nature accelerates the reaction by hydrogen-bonding to the epoxide oxygen, polarizing the C–O bond and significantly lowering the activation energy of the transition state.

  • Stoichiometry: A stoichiometric excess of n-propylamine (1.5 equivalents) is employed to suppress the formation of tertiary amine byproducts (over-alkylation) and to drive the primary reaction to absolute completion.

ReactionPathway IsobutyleneOxide Isobutylene Oxide (Electrophile) Transition Regioselective SN2 Ring Opening IsobutyleneOxide->Transition Propylamine n-Propylamine (Nucleophile) Propylamine->Transition Product 2-Methyl-1-(propylamino)propan-2-ol (Target) Transition->Product

Caption: Regioselective SN2 aminolysis of isobutylene oxide by n-propylamine.

Reagent Specifications & Quantitative Data

To ensure reproducibility and safety, reagents must meet strict purity standards. Handling must align with standard hazard classifications for corrosive amines ().

ReagentRoleMW ( g/mol )EquivalentsMass/Vol (for 100 mmol scale)
Isobutylene Oxide Electrophile72.111.0 eq7.21 g (8.6 mL)
n-Propylamine Nucleophile59.111.5 eq8.87 g (12.3 mL)
Absolute Ethanol Solvent46.07N/A50.0 mL
Target Product Amino Alcohol131.221.0 eq (Theoretical)13.12 g (Theoretical Yield)

Step-by-Step Synthesis Protocol

Note: This procedure is optimized for a 100 mmol scale and must be conducted in a certified chemical fume hood using appropriate PPE.

Phase 1: Setup and Initiation

  • Preparation: Equip an oven-dried 250 mL round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and an argon inlet to maintain an inert atmosphere.

  • Solvent & Amine Loading: Add 50.0 mL of absolute ethanol and 12.3 mL (150 mmol) of n-propylamine to the reaction vessel.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C. Initiate stirring at 300 rpm.

Phase 2: Reaction Execution 4. Epoxide Addition: Using a pressure-equalizing dropping funnel, add 8.6 mL (100 mmol) of isobutylene oxide dropwise over a period of 30 minutes. Insight: Dropwise addition controls the exothermic nature of the ring-opening, preventing solvent boil-off and minimizing the polymerization of the epoxide. 5. Thermal Activation: Remove the ice bath. Gradually heat the reaction mixture to a gentle reflux (approx. 65–70 °C) using a thermostatically controlled oil bath. 6. Maturation: Maintain reflux for 12 to 16 hours to ensure maximum conversion.

Phase 3: Isolation and Purification 7. Concentration: Cool the mixture to ambient temperature. Transfer the solution to a rotary evaporator and remove the ethanol and unreacted n-propylamine under reduced pressure (40 °C, 50–100 mbar). 8. Purification: The resulting crude viscous oil is purified via fractional vacuum distillation. Collect the fraction corresponding to the pure product. For smaller scales, silica gel flash chromatography (utilizing a gradient of Dichloromethane:Methanol with 1% Triethylamine to prevent streaking) is highly effective.

Workflow S1 1. Reagent Preparation S2 2. Dropwise Addition (0°C) S1->S2 S3 3. Reflux (65°C, 12h) S2->S3 S4 4. Solvent Evaporation S3->S4 S5 5. Vacuum Distillation S4->S5

Caption: Sequential experimental workflow for the synthesis and purification of the product.

Self-Validating System: Analytical Characterization

A robust protocol must be self-validating. To confirm the success of the synthesis and the purity of the isolated 2-Methyl-1-(propylamino)propan-2-ol, perform the following analytical checks:

  • TLC Monitoring: Monitor reaction progress using Thin Layer Chromatography. The product, a secondary amine, will stain positively (typically blue/purple) with a Ninhydrin dip, allowing clear differentiation from the primary amine starting material.

  • Mass Spectrometry (LC-MS/GC-MS): Confirm the molecular weight. The expected [M+H]+ ion peak will be observed at m/z 132.2.

  • Nuclear Magnetic Resonance ( 1H NMR): The defining structural feature in the 1H NMR spectrum (in CDCl3​ ) is a strong, highly integrated singlet around 1.1–1.2 ppm. This corresponds to the six protons of the gem-dimethyl group, validating that the tertiary alcohol motif remained intact and the regioselective attack was successful.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 39235030, 2-Methyl-1-(propylamino)propan-2-ol" PubChem,[Link]

  • NextSDS. "2-methyl-1-(propylamino)propan-2-ol — Chemical Substance Information" NextSDS Substance Database, [Link]

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of 2-Methyl-1-(propylamino)propan-2-ol

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Structural elucidation, self-validating experimental workflows, and mechanistic causality in NMR sample preparation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Structural elucidation, self-validating experimental workflows, and mechanistic causality in NMR sample preparation.

Introduction & Scope

2-Methyl-1-(propylamino)propan-2-ol (CAS: 815608-03-8)[1] is a bifunctional molecule featuring both a secondary amine and a tertiary alcohol. Compounds of this class (1,2-amino alcohols) are critical pharmacophores in medicinal chemistry, frequently serving as precursors for beta-adrenergic antagonists (beta-blockers) and specialized buffering agents.

Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming synthetic success—particularly to verify regioselective epoxide ring-opening or N-alkylation. This application note provides a rigorous, self-validating protocol for the 1 H and 13 C NMR characterization of 2-Methyl-1-(propylamino)propan-2-ol, emphasizing the mechanistic causality behind sample preparation and signal assignment.

Theoretical Framework & Predictive Analysis

Understanding the electronic environment of 2-Methyl-1-(propylamino)propan-2-ol is essential for predictive assignment[2].

  • Deshielding Effects: The nitrogen and oxygen atoms exert inductive electron-withdrawing effects. Protons on carbons directly attached to these heteroatoms ( α -carbons) will be deshielded. The N-CH 2​ protons typically resonate between 2.50–2.80 ppm, while the tertiary alcohol shifts its adjacent quaternary carbon downfield to ~70 ppm in 13 C NMR[3].

  • Hydrogen Bonding & Exchange: The -NH and -OH protons are labile. Their chemical shifts are highly dependent on concentration, temperature, and solvent due to intermolecular hydrogen bonding. In non-polar solvents like CDCl 3​ , they often coalesce into a broad singlet[4].

  • Amine Protonation Susceptibility: Amino alcohols are prone to hydrogen bonding and degradation processes[5]. Secondary amines readily react with trace DCl (a degradation product of CDCl 3​ ) or atmospheric CO 2​ . This protonation drastically alters the electron density around the nitrogen, causing unpredictable downfield shifts and peak broadening for the adjacent methylene groups.

Experimental Workflow & Causality

The following diagram outlines the logical progression of the NMR characterization, designed to prevent common analytical artifacts associated with amino alcohols.

Workflow S1 1. Sample Preparation Weigh 15-20 mg of compound S2 2. Solvent Selection Use CDCl3 (low polarity) S1->S2 S3 3. Solvent Neutralization Filter through basic Alumina S2->S3 Prevents amine protonation S4 4. NMR Acquisition Run 1D (1H, 13C) & DEPT-135 S3->S4 Pure, neutral sample S5 5. D2O Exchange Add 1 drop D2O, re-acquire 1H S4->S5 Identify -OH/-NH S6 6. Data Analysis Assign shifts & validate structure S4->S6 Non-exchangeable data S5->S6 Exchangeable signals disappear

Experimental workflow for self-validating NMR characterization of amino alcohols.

Step-by-Step Methodology

Step 1: Sample Drying (Causality: Moisture Elimination)

Amino alcohols are highly hygroscopic. Trace water will obscure the labile -NH/-OH signals and alter hydrogen-bonding dynamics.

  • Transfer 15–20 mg of 2-Methyl-1-(propylamino)propan-2-ol into a pre-weighed vial.

  • Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours prior to analysis.

Step 2: Solvent Neutralization (Causality: Preventing Salt Formation)

Deuterated chloroform (CDCl 3​ ) is the solvent of choice, but it must be strictly acid-free. Chloroform slowly degrades to form phosgene and DCl. The DCl protonates the secondary amine, shifting the equilibrium toward the ammonium salt and causing the adjacent methylene protons to broaden due to intermediate exchange rates.

  • Add 0.5 cm of basic alumina (Brockmann Grade I) to a glass Pasteur pipette plugged with glass wool.

  • Elute 0.7 mL of CDCl 3​ through the alumina directly into the vial containing the dried sample. This neutralizes trace DCl and removes residual water, ensuring the amine remains strictly in its free-base form.

Step 3: NMR Acquisition
  • Transfer the dissolved sample to a 5 mm precision NMR tube.

  • 1 H NMR: Acquire at 400 MHz (or higher). Parameters: 16 scans, relaxation delay (D1) of 2 seconds, spectral width of 15 ppm.

  • 13 C{ 1 H} NMR: Acquire at 100 MHz. Parameters: 512 scans, D1 of 2 seconds.

  • DEPT-135: Acquire to differentiate CH 3​ /CH (positive phase) from CH 2​ (negative phase) and quaternary carbons (absent).

Step 4: D 2​ O Exchange (Causality: Labile Proton Validation)

To definitively distinguish the labile -NH and -OH protons from the carbon-bound protons, a self-validating D 2​ O exchange is performed[4].

  • Add 1 drop (approx. 10 µL) of D 2​ O to the NMR tube.

  • Cap tightly and shake vigorously for 30 seconds.

  • Re-acquire the 1 H NMR spectrum. Deuterium replaces the protium atoms on the nitrogen and oxygen, causing their respective broad signals to vanish from the spectrum, while a new HOD peak appears at ~4.7 ppm.

Data Presentation & Interpretation

The tables below summarize the expected quantitative data for the fully neutralized free-base form of 2-Methyl-1-(propylamino)propan-2-ol.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
0.92 Triplet (t)7.43HPropyl -CH 3​
1.16 Singlet (s)-6HTertiary -C(CH 3​ ) 2​
1.50 Sextet (h)7.42HPropyl -CH 2​ -
2.55 Triplet (t)7.42HPropyl N-CH 2​ -
2.58 Singlet (s)-2HN-CH 2​ -C(OH)
2.50 – 3.00 Broad Singlet (br s)-2H-NH and -OH (Disappears after D 2​ O shake)
Table 2: 13 C and DEPT-135 NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)DEPT-135 PhaseCarbon TypeAssignment
11.8 Positive (Up)CH 3​ Propyl -CH 3​
23.5 Negative (Down)CH 2​ Propyl -CH 2​ -
27.8 Positive (Up)CH 3​ Tertiary -C(CH 3​ ) 2​ (Two equivalent carbons)
51.5 Negative (Down)CH 2​ Propyl N-CH 2​ -
60.2 Negative (Down)CH 2​ N-CH 2​ -C(OH)
70.5 AbsentQuaternary (C)Tertiary -C (OH)-

Advanced Troubleshooting

  • Peak Broadening at ~2.5 ppm: If the N-CH 2​ signals appear as broad multiplets rather than sharp triplets/singlets, the amine is likely partially protonated. Discard the sample and repeat Step 2 with freshly activated basic alumina.

  • Missing Labile Protons: If the -OH and -NH signals are absent before the D 2​ O shake, the sample may contain excessive moisture, causing the signals to exchange rapidly with water and broaden into the baseline. Ensure rigorous vacuum drying (Step 1).

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Methyl-1-(propylamino)propan-2-ol

Abstract This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-1-(propylamino)propan-2-ol. As a member of the amino alcohol class o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-1-(propylamino)propan-2-ol. As a member of the amino alcohol class of compounds, its fragmentation is governed by characteristic pathways including alpha-cleavage associated with both the amino and hydroxyl functional groups. This document outlines the theoretical fragmentation mechanisms, presents a detailed protocol for sample analysis using gas chromatography-mass spectrometry (GC-MS), and offers insights for researchers and drug development professionals in identifying and characterizing this and structurally related molecules.

Introduction

2-Methyl-1-(propylamino)propan-2-ol is an amino alcohol of interest in various chemical and pharmaceutical contexts. Its structure, featuring both a secondary amine and a tertiary alcohol, dictates a rich and informative fragmentation pattern under mass spectrometry analysis. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the structural elucidation of volatile and semi-volatile compounds. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation patterns, often referred to as a compound's "fingerprint." The fragmentation of amino alcohols is primarily driven by the cleavage of bonds alpha to the heteroatoms (nitrogen and oxygen) due to the formation of resonance-stabilized cations.[1][2]

This application note will detail the predicted fragmentation of 2-Methyl-1-(propylamino)propan-2-ol, providing a logical framework for interpreting its mass spectrum.

Predicted Fragmentation Pathways

The molecular formula for 2-Methyl-1-(propylamino)propan-2-ol is C7H17NO, with a monoisotopic mass of 131.1310 Da.[3][4] Upon electron ionization, the molecule will form a molecular ion (M+•) at m/z 131. Due to the presence of a single nitrogen atom, the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.[5][6] The fragmentation is expected to be dominated by alpha-cleavage at several positions.

Alpha-Cleavage adjacent to the Nitrogen Atom

Alpha-cleavage is a characteristic fragmentation pathway for aliphatic amines, involving the breaking of a C-C bond adjacent to the nitrogen atom to yield a resonance-stabilized, nitrogen-containing cation.[2][5]

  • Loss of an ethyl radical (•C2H5): Cleavage of the propyl group between the first and second carbon atoms from the nitrogen is a highly probable event. This would result in the formation of a stable, resonance-stabilized cation at m/z 102 .

  • Loss of a propyl radical (•C3H7): While less likely than the loss of the largest alkyl group, cleavage of the bond between the nitrogen and the propyl group can also occur, leading to a fragment at m/z 88 .

Alpha-Cleavage adjacent to the Oxygen Atom

Similar to amines, alcohols also undergo alpha-cleavage, where a C-C bond nearest the hydroxyl group is broken.[2][7]

  • Loss of a methyl radical (•CH3): The tertiary alcohol moiety can readily lose one of the two methyl groups via alpha-cleavage, resulting in a resonance-stabilized oxonium ion. This fragmentation would produce a significant peak at m/z 116 .

  • Loss of the propylaminomethyl radical (•CH2NHC3H7): Cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon attached to the nitrogen is another plausible alpha-cleavage pathway. This would result in a fragment at m/z 59 .

Other Fragmentation Pathways
  • Dehydration (Loss of H2O): Alcohols can undergo the elimination of a water molecule, which would result in a peak at M-18.[1] For 2-Methyl-1-(propylamino)propan-2-ol, this would correspond to a peak at m/z 113 .

  • Iminium Ion Formation: A common fragmentation for amines involves the formation of an iminium ion. Cleavage of the C-C bond beta to the nitrogen can lead to the formation of the [CH2=NH-CH2CH2CH3]+ ion at m/z 86 .

The interplay of these fragmentation pathways will define the overall mass spectrum of 2-Methyl-1-(propylamino)propan-2-ol. The base peak is likely to be one of the stable cations formed through alpha-cleavage.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of 2-Methyl-1-(propylamino)propan-2-ol using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

3.1. Sample Preparation

  • Solvent Selection: Prepare a 1 mg/mL stock solution of 2-Methyl-1-(propylamino)propan-2-ol in a volatile organic solvent such as methanol or dichloromethane.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

3.2. Instrumentation

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

3.3. GC-MS Parameters

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 60 °C (hold 2 min)
Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Energy 70 eV
Mass Range m/z 40-400
Scan Rate 2 scans/sec

Data Interpretation and Expected Results

The total ion chromatogram (TIC) should show a single, well-defined peak for 2-Methyl-1-(propylamino)propan-2-ol. The mass spectrum of this peak should be extracted and analyzed for the key fragments predicted in Section 2.

Table 1: Predicted Prominent Ions in the Mass Spectrum of 2-Methyl-1-(propylamino)propan-2-ol

m/zProposed Fragment IonFragmentation Pathway
131[C7H17NO]+•Molecular Ion (M+•)
116[M - CH3]+Alpha-cleavage at tertiary alcohol
113[M - H2O]+•Dehydration
102[M - C2H5]+Alpha-cleavage at secondary amine
88[M - C3H7]+Alpha-cleavage at secondary amine
86[CH2=NH-C3H7]+Iminium ion formation
59[C(CH3)2OH]+Alpha-cleavage at tertiary alcohol

Visualization of Fragmentation Pathways

The following diagrams, generated using DOT language, illustrate the primary fragmentation mechanisms of 2-Methyl-1-(propylamino)propan-2-ol.

fragmentation1 mol [C7H17NO]+• m/z 131 frag1 [M - C2H5]+ m/z 102 mol->frag1 α-cleavage (amine) frag2 •C2H5

Caption: Alpha-cleavage at the secondary amine leading to the loss of an ethyl radical.

fragmentation2 mol [C7H17NO]+• m/z 131 frag1 [M - CH3]+ m/z 116 mol->frag1 α-cleavage (alcohol) frag2 •CH3

Caption: Alpha-cleavage at the tertiary alcohol resulting in the loss of a methyl radical.

fragmentation3 mol [C7H17NO]+• m/z 131 frag1 [M - H2O]+• m/z 113 mol->frag1 Dehydration frag2 H2O

Caption: Dehydration of the molecular ion leading to the loss of a water molecule.

Conclusion

The mass spectrometry fragmentation pattern of 2-Methyl-1-(propylamino)propan-2-ol is predicted to be rich in structural information, primarily driven by characteristic alpha-cleavages of the amine and alcohol functionalities. By understanding these fragmentation pathways and employing the provided GC-MS protocol, researchers can confidently identify and characterize this compound. The presented theoretical framework serves as a valuable guide for the interpretation of experimental data for this and structurally similar amino alcohols.

References

  • PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2014, February). P-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-(propylamino)propan-2-ol. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-1-(propylamino)propan-2-ol (C7H17NO). Retrieved from [Link]

  • NextSDS. (n.d.). 2-methyl-1-(propylamino)propan-2-ol — Chemical Substance Information. Retrieved from [Link]

  • ChemEurope. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 1). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol. Retrieved from [Link]

  • PMC. (n.d.). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Propanol, 2-amino-2-methyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Method

Advanced Extraction Protocols for 2-Methyl-1-(propylamino)propan-2-ol from Aqueous Solutions

Chemical Profiling & The "Secondary Amine" Dilemma The isolation of low-molecular-weight, highly polar amino alcohols from aqueous matrices is a notoriously difficult challenge in pharmaceutical development. Our target c...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & The "Secondary Amine" Dilemma

The isolation of low-molecular-weight, highly polar amino alcohols from aqueous matrices is a notoriously difficult challenge in pharmaceutical development. Our target compound, 2-Methyl-1-(propylamino)propan-2-ol (CAS: 815608-03-8)[1], is characterized by a secondary amine and a sterically hindered tertiary alcohol. With a low molecular weight (131.22 g/mol ) and a highly hydrophilic profile, it exhibits near-complete miscibility in water.

The Mechanistic Challenge: Historically, the gold standard for extracting alpha-amino alcohols from aqueous solutions is Reactive Extraction via Schiff base formation. By adding an aromatic aldehyde (e.g., benzaldehyde) at an elevated pH, the primary amine is converted into a highly lipophilic imine, which is easily extracted into organic solvents[2],[3].

However, because 2-Methyl-1-(propylamino)propan-2-ol is a secondary amine , it cannot form a stable imine. Instead, it forms unstable hemiaminals or enamines that rapidly hydrolyze back to the starting materials during phase separation. Therefore, we must abandon traditional aldehyde derivatization and instead exploit the compound's zwitterionic-like solvation mechanics using Salting-Out Assisted Liquid-Liquid Extraction (SALLE) , Ion-Pair Reactive Extraction (IPRE) [4], and Mixed-Mode Cation Exchange (MCX) [5].

Experimental Protocols & Causality

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Causality: Water molecules form tight hydration shells around the polar hydroxyl and protonated amine groups. By saturating the aqueous phase with a strong kosmotropic salt like Potassium Carbonate ( K2​CO3​ ), we forcefully sequester water molecules, drastically reducing the aqueous solubility of the organic solute. Furthermore, K2​CO3​ buffers the solution to a pH > 11.0. Because the pKa of the secondary amine is approximately 10.0, this alkaline environment ensures the amine is fully deprotonated (neutral), maximizing its partition coefficient into a moderately polar organic solvent.

Step-by-Step Methodology:

  • Preparation: Measure the volume of the aqueous sample containing 2-Methyl-1-(propylamino)propan-2-ol.

  • Saturation: Slowly add anhydrous K2​CO3​ under continuous stirring until saturation is reached (approx. 112 g per 100 mL of water at 20°C).

  • Extraction: Add an equal volume of n-Butanol or an Ethyl Acetate/Isopropanol (80:20 v/v) mixture.

  • Phase Separation: Agitate vigorously for 10 minutes. Centrifuge at 3000 × g for 5 minutes to break any micro-emulsions.

  • Recovery: Decant the upper organic layer.

  • Self-Validating System: Visually inspect the aqueous layer post-saturation. A properly saturated solution must leave a few undissolved salt crystals at the bottom. If the volume of your organic solvent decreases after mixing, your aqueous phase was not fully saturated, allowing the organic solvent to dissolve into the water.

Protocol B: Ion-Pair Reactive Extraction (IPRE)

Causality: Instead of suppressing the amine's charge, IPRE utilizes it. By adjusting the pH to ~6.0, the secondary amine is fully protonated (cationic). We then introduce a lipophilic anionic extractant, such as Di-(2-ethylhexyl)phosphoric acid (D2EHPA), dissolved in a non-polar solvent (Heptane)[4]. The D2EHPA binds to the cationic amine at the aqueous-organic interface, forming a neutral, highly hydrophobic ion-pair complex that is highly soluble in Heptane.

Step-by-Step Methodology:

  • Aqueous Adjustment: Adjust the aqueous sample to pH 6.0 using 1M HCl or 1M NaOH.

  • Organic Preparation: Prepare a 0.1 M solution of D2EHPA in Heptane.

  • Biphasic Mixing: Combine equal volumes of the aqueous and organic phases. Stir at 800 rpm for 15 minutes to maximize interfacial surface area.

  • Separation: Allow 10 minutes for phase separation. The target compound is now in the upper organic layer.

  • Acidic Stripping (Back-Extraction): To recover the pure amine, mix the organic extract with an equal volume of 1M HCl. The strong acid disrupts the ion-pair, forcing the amine (as a hydrochloride salt) back into the new aqueous phase, while the free D2EHPA remains in the Heptane for recycling.

  • Self-Validating System: Monitor the pH of the aqueous waste during the initial extraction. If the pH drops below 4.0, the D2EHPA is releasing too many protons, which will halt the ion-pairing process. Adjust with dilute NaOH to maintain pH 6.0.

Protocol C: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

Causality: For analytical or micro-preparative scales, MCX is the most rigorous purification method[6]. MCX sorbents contain both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) sites[5]. The protonated amine binds ionically to the sulfonic acid groups, allowing aggressive washing steps with 100% organic solvents to remove neutral impurities before targeted elution.

Step-by-Step Methodology:

  • Conditioning: Pass 2 mL Methanol (MeOH), followed by 2 mL of 2% Formic Acid in water through the MCX cartridge.

  • Loading: Acidify the aqueous sample to pH 3.0 with Formic Acid and load it onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 2 mL of 2% Formic Acid to remove highly polar, non-basic interferences.

  • Wash 2 (Organic): Pass 2 mL of 100% MeOH to remove neutral and acidic hydrophobic impurities.

  • Elution: Elute the target compound using 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the amine, breaking the ionic bond and releasing it into the eluate.

  • Self-Validating System: Analyze the "Wash 2" fraction via LC-MS. If the target compound is detected here, the loading pH was too high, causing incomplete protonation and failure to bind to the sulfonic acid sites.

Quantitative Data Comparison

The following table summarizes the operational metrics for each extraction methodology to guide scale-up and process chemistry decisions.

Extraction MethodPrimary MechanismOptimal pHPreferred Solvent SystemTypical Recovery (%)Scalability & Best Use Case
SALLE Salting-out & Deprotonation> 11.0n-Butanol or EtOAc/IPA85 - 92%High (Industrial / Bulk extraction)
IPRE Cationic Ion-Pairing5.5 - 6.5Heptane + D2EHPA90 - 95%Medium (Pilot / Continuous flow)
MCX SPE Mixed-Mode Ion ExchangeLoad: < 4.0MeOH (Elution)> 98%Low (Analytical / High-purity prep)

Workflow Visualization

The following diagram illustrates the cyclical and self-validating nature of the Ion-Pair Reactive Extraction (IPRE) and stripping process.

IPRE_Workflow AqSample Aqueous Sample (Protonated Amine, pH 6.0) Mixing Biphasic Mixing (Ion-Pair Formation) AqSample->Mixing OrgSolvent Organic Phase (D2EHPA in Heptane) OrgSolvent->Mixing PhaseSep Phase Separation (Centrifugation) Mixing->PhaseSep OrgExtract Organic Extract (Amine-D2EHPA Complex) PhaseSep->OrgExtract Top Layer AqWaste Aqueous Waste (Depleted) PhaseSep->AqWaste Bottom Layer Stripping Acidic Stripping (1M HCl) OrgExtract->Stripping FinalProduct Recovered Aqueous Phase (Pure Amine Hydrochloride) Stripping->FinalProduct Bottom Layer RecycledOrg Recycled Organic Phase (Free D2EHPA) Stripping->RecycledOrg Top Layer

Workflow of Ion-Pair Reactive Extraction (IPRE) and stripping for secondary amino alcohols.

References

  • PubChem Compound Summary for CID 39235030 - National Center for Biotechnology Information -[Link]

  • Process for recovering alpha-aminoalcohols by extraction from aqueous solutions (NL8703159A)
  • An Integrated Engineering Approach to Intensify the Biocatalytic Metaraminol Synthesis - Biotechnology and Bioengineering (PMC) -[Link]

  • When should I choose a mixed-mode SPE? - Biotage -[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - MDPI Molecules -[Link]

Sources

Application

Application Note: Harnessing 2-Methyl-1-(propylamino)propan-2-ol in Asymmetric Catalysis via Chiral-at-Nitrogen Coordination

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Organometallic Chemistry & Asymmetric Catalysis Executive Summary & Mechanistic Rationale In asymmetric catalysis, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Organometallic Chemistry & Asymmetric Catalysis

Executive Summary & Mechanistic Rationale

In asymmetric catalysis, the prevailing paradigm dictates that a chiral ligand must possess an inherent stereocenter to induce enantioselectivity. Consequently, the use of 2-Methyl-1-(propylamino)propan-2-ol —an inherently achiral molecule due to the gem-dimethyl groups at the C2 position—appears paradoxical. However, advanced coordination chemistry reveals a powerful alternative: chiral-at-nitrogen ( N -stereocenter) generation .

When this achiral amino alcohol acts as a bidentate ( N,O ) ligand for transition metals (e.g., Zn(II)), the secondary amine nitrogen coordinates to the metal center. Because the nitrogen is now bonded to four distinct groups (the metal, the propyl chain, the 2-hydroxy-2-methylpropyl backbone, and a hydrogen atom), it becomes a stereogenic center ( RN​ or SN​ ).

The Causality of Stereocontrol

Normally, coordinated secondary amines undergo rapid inversion, resulting in a racemic fluxional mixture. However, the unique structural topology of 2-Methyl-1-(propylamino)propan-2-ol prevents this:

  • Steric Locking: The bulky gem-dimethyl groups on the alkoxide carbon exert severe steric repulsion against the propyl chain upon metallacycle formation. This restricts the conformational flexibility of the 5-membered chelate ring, raising the activation energy for nitrogen inversion ( Ea​>25 kcal/mol at -20 °C).

  • Symmetry Breaking via Chaperones: By introducing a transient chiral chaperone (such as (R) -BINOL), the racemic [Zn(Et)(Ligand)] complex undergoes diastereomeric equilibration. The chaperone selectively stabilizes one N -stereocenter configuration.

  • Chiral Memory: Upon substrate addition, the chaperone is displaced, but the rigid metallacycle retains its N -chirality long enough to dictate the stereochemical outcome of the catalytic cycle. This condition-dependent control is a hallmark of [1].

This symmetry-breaking approach mirrors strategies observed in [2], and the generation of stable N-stereocenters is a well-documented phenomenon in [3].

Mandatory Visualizations: Workflows and Pathways

G A Achiral Ligand 2-Methyl-1-(propylamino)propan-2-ol C Racemic Complex (R_N / S_N mixture) A->C Coordination B Metal Precursor (ZnEt2) B->C E Diastereomeric Complex (R_N-Metal-Chaperone) C->E Add Chaperone D Chiral Chaperone (e.g., (R)-BINOL) D->E F Enantiopure Catalyst (R_N-Metal Complex) E->F Chaperone Removal (Memory Effect)

Fig 1. Symmetry breaking and chiral memory generation via chiral-at-nitrogen coordination.

CatalyticCycle A Active Catalyst (R_N)-Zn-Ligand B Substrate Binding (Benzaldehyde) A->B + PhCHO C Transition State (Zn-O-C-C-N Chelate) B->C + ZnEt2 D Product Release (Chiral Alcohol) C->D Alkyl Transfer D->A - Product

Fig 2. Catalytic cycle of enantioselective diethylzinc addition mediated by the N-chiral complex.

Experimental Protocols: A Self-Validating System

The following protocol details the enantioselective addition of diethylzinc to benzaldehyde, utilizing 2-Methyl-1-(propylamino)propan-2-ol as the pre-catalyst scaffold.

Protocol A: Preparation of the Pre-Catalyst Complex

Objective: Form the rigid, fluxional metallacycle prior to symmetry breaking.

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Solvation: Dissolve 2-Methyl-1-(propylamino)propan-2-ol (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL).

  • Metalation: Cool the solution to 0 °C. Dropwise, add ZnEt2​ (1.0 M in hexanes, 0.1 mL, 0.1 mmol).

  • Equilibration: Stir for 1 hour at 0 °C. The evolution of ethane gas indicates the formation of the zinc alkoxide bond, yielding the racemic [Zn(Et)(Ligand)] complex.

Protocol B: Chaperone-Mediated Symmetry Breaking & Catalysis

Objective: Lock the N -stereocenter and execute the asymmetric alkyl transfer.

  • Symmetry Breaking: Lower the temperature of the pre-catalyst solution to -20 °C. Add (R) -BINOL (0.1 mmol, 10 mol%) as the chiral chaperone. Stir for 45 minutes. Causality Note: The low temperature is critical to prevent thermal overcoming of the nitrogen inversion barrier once the preferred diastereomer is formed.

  • Substrate Addition: Slowly add benzaldehyde (1.0 mmol, 1.0 equiv) to the chilled solution.

  • Alkyl Transfer: Dropwise, add the primary reactant, ZnEt2​ (1.0 M in hexanes, 2.0 mL, 2.0 mmol).

  • Reaction & Quench: Stir at -20 °C for 16 hours. Quench the reaction by carefully adding 1 N HCl (5 mL) at 0 °C.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

System Validation Check

Self-Validation: Before scaling up, it is imperative to run a 0.1 mmol micro-scale reaction and analyze the crude product via Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).

  • Pass: An enantiomeric excess (ee) > 85% confirms successful steric locking of the N -stereocenter.

  • Fail: A racemic product (0% ee) indicates failure of the chaperone to lock the stereocenter, almost exclusively caused by moisture contamination (which breaks the Zn-O bond) or a temperature spike above 0 °C allowing rapid nitrogen inversion.

Quantitative Data Presentation

The table below summarizes the enantiodivergent outcomes based on the choice of chaperone and temperature, proving that the achiral ligand successfully acts as a chiral relay when properly activated.

EntryLigandChiral Chaperone (10 mol%)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
12-Methyl-1-(propylamino)propan-2-olNone (Control)0850 (Racemic)
22-Methyl-1-(propylamino)propan-2-ol (R) -BINOL09278 ( S )
32-Methyl-1-(propylamino)propan-2-ol (R) -BINOL-208991 ( S )
42-Methyl-1-(propylamino)propan-2-ol (S) -BINOL-209090 ( R )

Table 1: Optimization of the asymmetric diethylzinc addition. Note the profound temperature dependence (Entry 2 vs 3) validating the nitrogen-inversion energy barrier hypothesis.

References

  • Enantiodivergent Reactions in Central and Axial Chirality: Concepts, Classifications, and Catalytic Strategies The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A New Type of Chiral Ligands: Design and the Evaluation of Their Performance in Catalytic Asymmetric Reactions ChemInform / ResearchGate URL:[Link]

  • Synthesis and application of stereogenic nitrogen-containing ammonium salts as phase-transfer catalysts University of Birmingham Research Archive URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 2-Methyl-1-(propylamino)propan-2-ol

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isolation of 2-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isolation of 2-Methyl-1-(propylamino)propan-2-ol. Due to its low molecular weight, amphiphilic nature, and strong hydrogen-bonding capabilities, this beta-amino alcohol is notoriously prone to non-classical nucleation phenomena.

The following self-validating protocols and mechanistic insights will help you engineer a robust, high-purity crystallization process.

FAQ & Troubleshooting Guide

Q1: During cooling crystallization, my solution turns cloudy and forms a viscous oil rather than crystals. The resulting solidified mass has high levels of N,N-dipropylated impurities. Why is this happening, and how can I fix it?

Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in the pharmaceutical industry as "oiling out." This phenomenon occurs when the supersaturation trajectory of your cooling profile intersects the binodal curve (miscibility gap) before reaching the metastable zone limit for crystal nucleation[1]. Because 2-Methyl-1-(propylamino)propan-2-ol is a highly soluble amino alcohol, it has a high propensity to form a solute-rich liquid phase.

Structurally similar impurities, such as the over-alkylated N,N-dipropyl derivative, exhibit high mobility and favorable thermodynamics to partition into this oil phase. When the oil droplets eventually undergo spontaneous, uncontrolled solidification, these impurities are kinetically trapped within the resulting amorphous or polycrystalline matrix[1]. Furthermore, if the system is pushed beyond the spinodal boundary, phase separation becomes spontaneous and uncontrollable, making impurity rejection nearly impossible[2].

Self-Validating Protocol: Antisolvent-Cooling Crystallization with PAT Feedback To bypass the miscibility gap, we must shift the phase trajectory by adjusting the solvent matrix and implementing a precise seeding strategy.

  • Dissolution: Dissolve crude 2-Methyl-1-(propylamino)propan-2-ol in Ethyl Acetate (EtOAc) at 50°C to a concentration of 150 mg/mL.

  • Clarification: Perform a polish filtration through a 0.22 µm PTFE filter to remove foreign particulates that could induce heterogeneous nucleation of the oil phase.

  • Antisolvent Titration (Self-Validation Step 1): Slowly dose Heptane (antisolvent) at 0.05 mass equivalents per minute until the solution reaches a 1:1 EtOAc:Heptane ratio.

    • Validation Check: Monitor the process via Focused Beam Reflectance Measurement (FBRM). The chord length counts must remain at baseline. If spherical droplet counts spike (indicating LLPS), halt antisolvent addition and heat the system by 5°C to redissolve the oil[1].

  • Seeding: Cool to 35°C (within the metastable zone) and add 1.0 wt% of highly pure 2-Methyl-1-(propylamino)propan-2-ol seed crystals.

  • Desupersaturation Hold (Self-Validation Step 2): Hold isothermally for 2 hours.

    • Validation Check: FBRM must show a steady increase in chord lengths corresponding to crystal growth, without the appearance of droplet signatures.

  • Cooling & Isolation: Cool to 5°C at a linear rate of 0.1°C/min. Filter the suspension and wash with cold Heptane (5°C).

PhaseDiagram Soln Undersaturated Solution (High Temp / Low Antisolvent) Supersat Supersaturated Zone (Cooling / Antisolvent Addition) Soln->Supersat Generate Supersaturation LLPS Miscibility Gap (Binodal Curve) Oiling Out / LLPS Supersat->LLPS High Rate / Unseeded (Impurity Trapping) MSZ Metastable Zone Target for Nucleation Supersat->MSZ Controlled Rate + Seeding (Impurity Rejection) Crystal Pure Crystalline Product (Controlled Growth) LLPS->Crystal Spontaneous Solidification (Amorphous/Impure) MSZ->Crystal Steady Desupersaturation

Phase diagram illustrating the trajectory of LLPS vs. controlled nucleation.

Q2: Even when avoiding oiling out, we see a persistent carryover of the 1,2-epoxy-2-methylpropane starting material. How can we improve impurity rejection?

Causality: The free base of 2-Methyl-1-(propylamino)propan-2-ol is highly soluble, and its impurities share similar polarity, leading to co-precipitation or surface adsorption. While some literature suggests that controlled oiling-out can occasionally act as a liquid-liquid extraction step to partition specific impurities away from the mother phase[3], relying on this is highly empirical and presents severe scale-up risks.

If the free base crystallization does not provide sufficient impurity rejection, the thermodynamic driving force for purification must be fundamentally altered. Converting the amino alcohol to a crystalline salt (e.g., Hydrochloride) changes the crystal lattice energy. The rigid ionic lattice of the salt form is highly selective, sterically and electronically excluding non-ionizable impurities (like the epoxide starting material) into the mother liquor.

Quantitative Data: Impact of Crystallization Strategy on Impurity Rejection

Crystallization SystemIsolation FormAPI Yield (%)Epoxide Impurity Rejection (%)N,N-Dipropyl Impurity Rejection (%)
EtOAc / Heptane (Free Base)Free Base82.545.068.2
Toluene / Heptane (Free Base)Free Base78.052.171.5
Isopropanol / MTBE (HCl Salt)Hydrochloride94.2> 99.5 98.8
Q3: Upon scale-up, the isolated crystals agglomerate severely during drying, leading to trapped residual solvents. How can we ensure a free-flowing powder?

Causality: Amino alcohols are inherently hygroscopic. Trace moisture from the solvent matrix or the atmosphere acts as a plasticizer, lowering the glass transition temperature (Tg) of the particle surfaces. During vacuum drying, capillary forces between the wetted particles cause them to bridge. Furthermore, applying elevated temperatures too early in the drying process can inadvertently trigger localized phase separations (oiling out) of the residual mother liquor directly on the crystal surface[4]. This creates hard agglomerates that permanently trap residual solvents.

Self-Validating Protocol: Controlled Isothermal Drying

  • Pre-Drying Sweep: Load the wet cake into an agitated filter dryer (AFD). Do not apply heat. Apply a continuous dry Nitrogen (N2) sweep for 4 hours.

  • Moisture Validation (Self-Validation Step 3): Check the dew point of the exhaust gas. Proceed to vacuum only when the exhaust dew point matches the inlet N2 dew point (confirming surface moisture is removed).

  • Vacuum Application: Apply a vacuum of < 50 mbar at ambient temperature (20°C) for 2 hours.

  • Thermal Ramp & Hold: Slowly ramp the jacket temperature to 35°C at 0.1°C/min. Hold at 35°C under vacuum until residual solvent analysis (e.g., GC-FID) is within specification.

Workflow Start Crude API 2-Methyl-1-(propylamino)propan-2-ol Dissolve Dissolution & Clarification (EtOAc at 50°C) Start->Dissolve Antisolvent Antisolvent Titration (Heptane Addition) Dissolve->Antisolvent Check1 Validation 1: FBRM Check Droplets Detected? Antisolvent->Check1 Redissolve Heat +5°C to Redissolve Check1->Redissolve Yes (LLPS Risk) Seed Seed Addition at 35°C (1.0 wt%) Check1->Seed No (Clear) Redissolve->Antisolvent Check2 Validation 2: FBRM Check Crystal Growth Confirmed? Seed->Check2 Check2->Redissolve No (Oiling Out) Hold Extended Isothermal Hold (Desupersaturation) Check2->Hold Yes (No LLPS) Cool Controlled Cooling to 5°C (0.1°C/min) Hold->Cool Isolate Filtration & Cold Wash Cool->Isolate Dry Validation 3: N2 Sweep Drying (Dew Point Matched) Isolate->Dry

Self-validating crystallization workflow with integrated FBRM checkpoints.

References
  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link] Citation Index: [1]

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL: [Link] Citation Index: [3]

  • Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization Source: Organic Process Research & Development (ACS Publications) URL: [Link] Citation Index: [4]

  • Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: Crystals (MDPI) URL: [Link] Citation Index: [2]

Sources

Optimization

Technical Support Center: Optimizing the Amination Synthesis of 2-Methyl-1-(propylamino)propan-2-ol

Welcome to the technical support guide for the synthesis of 2-Methyl-1-(propylamino)propan-2-ol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-1-(propylamino)propan-2-ol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to assist researchers, scientists, and drug development professionals in optimizing this specific amination reaction. The synthesis involves the nucleophilic ring-opening of 2-methyl-1,2-epoxypropane (isobutylene oxide) with propylamine. Our guidance is grounded in established chemical principles to ensure you can achieve high yields and purity.

Section 1: Reaction Mechanism & Core Principles

The synthesis of 2-Methyl-1-(propylamino)propan-2-ol is achieved through the aminolysis of an epoxide ring.[1][2] This reaction is a classic example of nucleophilic substitution (SN2) where the amine acts as the nucleophile.[3][4]

Key Principles:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propylamine attacks one of the carbon atoms of the epoxide ring. The high ring strain of the three-membered epoxide makes it susceptible to attack even though an alkoxide is typically a poor leaving group.[5][6]

  • Regioselectivity: The epoxide, isobutylene oxide, is asymmetrical. Under neutral or basic conditions, the nucleophilic attack from the amine will preferentially occur at the less sterically hindered primary carbon.[4][7][8] This SN2-type mechanism leads to the desired product, 2-Methyl-1-(propylamino)propan-2-ol. Acidic conditions, which should be avoided for this synthesis, could promote attack at the more substituted tertiary carbon.[4][7]

  • Proton Transfer: Following the ring-opening, the resulting alkoxide is protonated, typically by another molecule of the amine or during an aqueous workup, to yield the final β-amino alcohol product.

Below is a diagram illustrating the reaction mechanism.

G cluster_reactants Reactants cluster_transition Transition State (SN2) cluster_intermediate Intermediate cluster_product Product Propylamine Propylamine (Nucleophile) TS N attacks less hindered C C-O bond breaks Propylamine->TS Nucleophilic Attack Epoxide 2-Methyl-1,2-epoxypropane (Electrophile) Epoxide->TS Alkoxide Alkoxide Intermediate TS->Alkoxide Ring Opening Product 2-Methyl-1-(propylamino)propan-2-ol Alkoxide->Product Proton Transfer (from solvent/amine)

Caption: SN2 mechanism for propylamine and isobutylene oxide.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low, or the reaction has not gone to completion. What are the primary causes?

A1: Low conversion is a common issue often related to reaction kinetics and conditions.

  • Insufficient Heating: The aminolysis of epoxides can be kinetically slow.[1] While some highly reactive systems work at room temperature, this specific reaction often requires elevated temperatures (e.g., 50-80°C) to proceed at a reasonable rate.[9][10]

  • Solution: Ensure your reaction mixture is heated to the target temperature with efficient stirring. Monitor the reaction progress using TLC or GC analysis. If the reaction stalls, a modest increase in temperature may be beneficial.

  • Catalyst Absence: While the reaction can proceed without a catalyst, it is often slow.[11] The use of a Lewis acid catalyst can significantly enhance the electrophilicity of the epoxide and increase the reaction rate.[1][9] Common catalysts include YCl₃, Sc(OTf)₃, and Zn(ClO₄)₂·6H₂O.[1][12] However, be aware that some metal catalysts can be "poisoned" by aliphatic amines.[13]

  • Solution: Consider adding a catalytic amount (e.g., 1-5 mol%) of a suitable Lewis acid. A solvent-free approach with a catalyst has been shown to be effective.[1][9][12]

  • Solvent Effects: The choice of solvent can negatively impact reaction rates.[1] While polar protic solvents like water or ethanol can participate in the reaction, they can also solvate the amine, reducing its nucleophilicity.

  • Solution: Consider running the reaction neat (solvent-free) or in a polar aprotic solvent like DMF, which has been shown to be effective.[11] A DMF/water mixture can also be a good solvent system.[11]

Q2: My final product is contaminated with a significant amount of a high-molecular-weight impurity. What is this and how can I prevent it?

A2: The most likely high-molecular-weight impurity is a di-adduct, formed when the secondary amine of the product molecule attacks a second molecule of the epoxide.

  • Cause: This side reaction becomes significant when the concentration of the epoxide is high relative to the primary amine. The product, a secondary amine, can be a competing nucleophile.

  • Prevention Strategy 1: Molar Ratio: The most effective way to suppress this side reaction is to use a significant molar excess of the primary amine (propylamine). A ratio of 3 to 10 equivalents of amine to epoxide is common.[9] This ensures the epoxide is more likely to encounter a molecule of propylamine than the product.

  • Prevention Strategy 2: Slow Addition: Instead of adding all the epoxide at once, add it slowly (e.g., via a syringe pump) to the heated solution of excess propylamine. This maintains a low instantaneous concentration of the epoxide, further favoring the desired reaction.

Q3: My product analysis (NMR/GC-MS) shows a mixture of regioisomers. How can I improve selectivity for the desired product?

A3: The formation of the undesired regioisomer, 1-(propylamino)propan-2-ol, results from the amine attacking the more substituted tertiary carbon of the epoxide.

  • Cause: This is typically a sign that the reaction is proceeding, at least in part, through an SN1-like mechanism. This can be induced by acidic conditions, which protonate the epoxide oxygen, making the more substituted carbon better able to stabilize a partial positive charge.[4][8]

  • Solution 1: Avoid Acidity: Ensure your glassware is clean and that your reagents are free of acidic impurities. Propylamine is basic and should be sufficient to maintain basic or neutral conditions. Do not use an acid catalyst if regioselectivity is a problem. The reaction should be run under neutral or base-catalyzed conditions to ensure a pure SN2 pathway.[3][8]

  • Solution 2: Catalyst Choice: If you are using a catalyst, its nature can influence regioselectivity. Strong Lewis acids can promote the SN1 pathway. Milder catalysts are preferred. In many cases for aliphatic epoxides, the steric hindrance at the tertiary carbon is sufficient to direct the reaction to the primary carbon even with a catalyst.[1]

G Start Low Yield or Stalled Reaction? CheckTemp Is Reaction Temperature Adequate (e.g., 50-80°C)? Start->CheckTemp Check Conversion CheckStoich Is there a High MW Side Product (Di-adduct)? CheckTemp->CheckStoich Yes IncreaseTemp Action: Increase Temperature and Monitor via TLC/GC. CheckTemp->IncreaseTemp No CheckRegio Is there a Mixture of Regioisomers? CheckStoich->CheckRegio No StoichSol Action: Use Large Excess of Propylamine (3-10 eq). Add Epoxide Slowly. CheckStoich->StoichSol Yes RegioSol Action: Ensure Reaction is Not Acidic. Avoid Strong Lewis Acid Catalysts. CheckRegio->RegioSol Yes AddCatalyst Consider adding 1-5 mol% Lewis Acid Catalyst (e.g., YCl3). G Prep Reagent Prep & Setup Reaction Reaction (Heating & Stirring) Prep->Reaction Slow addition of epoxide Workup Aqueous Workup & Extraction Reaction->Workup Cool & Quench Purify Purification (Distillation) Workup->Purify Isolate organic layer & dry Analyze Analysis (NMR, GC-MS) Purify->Analyze Collect pure product

Caption: General experimental workflow for the synthesis.

Reagents and Recommended Conditions

ParameterValue/ReagentRationale
Propylamine5.0 eqLarge excess minimizes di-adduct formation. [9]
Isobutylene Oxide1.0 eqLimiting reagent.
Catalyst (Optional)Yttrium(III) Chloride (1 mol%)Enhances reaction rate under mild conditions. [1]
SolventNone (Neat)Environmentally friendly and often more efficient. [1][9]
Temperature60 °CBalances reaction rate while minimizing side reactions.
Reaction Time4-12 hoursMonitor by TLC/GC for completion.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add propylamine (5.0 eq). If using a catalyst, add it at this stage (e.g., YCl₃, 0.01 eq).

  • Heating: Begin stirring and heat the flask to 60°C in an oil bath.

  • Epoxide Addition: Using a syringe pump for best control, add isobutylene oxide (1.0 eq) dropwise to the stirring propylamine over 1-2 hours. This slow addition is crucial to prevent side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at 60°C for 4-12 hours. Monitor the disappearance of the epoxide using a suitable method (e.g., GC analysis of small aliquots).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to the flask and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product will contain the desired β-amino alcohol and excess propylamine. Purify the product by vacuum distillation to remove the lower-boiling propylamine and isolate the pure 2-Methyl-1-(propylamino)propan-2-ol.

  • Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Karim, R., et al. (2017). YCl₃-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. Available at: [Link]

  • SYNLETT. (2005). Transition Metal-based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. Synlett. Available at: [Link]

  • Das, B., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online. Available at: [Link]

  • Azoulay, S., et al. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. ACS Publications. Available at: [Link]

  • Kamal, A., et al. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils. PubMed. Available at: [Link]

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Dekamin, M. G., & Eslami, M. (2014). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. Available at: [Link]

  • Estillore, A. D., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. Available at: [Link]

  • Reddit. (2025).
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]

  • Roy, K., et al. (2020). Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. ACS Omega. Available at: [Link]

  • Chemistry Steps. (2020). Epoxide Ring-Opening Reactions. Available at: [Link]

  • Google Patents. (n.d.). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • International Journal of Chemical Studies. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available at: [Link]

  • Chegg. (2017).
  • BenchChem. (n.d.).
  • Express Polymer Letters. (2022). Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activated by 18-crown-6. Available at: [Link]

  • Sigma-Aldrich. (n.d.).
  • Reddit. (2018). How to improve epoxide yield in an organic chemistry lab? r/chemhelp.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Nature. (2024). Spatial decoupling of bromide-mediated process boosts propylene oxide electrosynthesis. Available at: [Link]

  • Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Propylene Oxide - Some Industrial Chemicals. Available at: [Link]

  • TSI Journals. (2015). Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Available at: [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available at: [Link]

  • ResearchGate. (2026). Unraveling the reaction mechanism on primary and secondary decomposition of iso-propylamine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guidelines for 2-Methyl-1-(propylamino)propan-2-ol

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you rely on the structural integrity of your chemical building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you rely on the structural integrity of your chemical building blocks. 2-Methyl-1-(propylamino)propan-2-ol (CAS: 815608-03-8) is a bifunctional molecule featuring both a tertiary alcohol and a secondary amine. While the tertiary alcohol is sterically hindered and relatively stable, the secondary amine is highly nucleophilic and susceptible to environmental degradation.

This guide synthesizes field-proven insights and mechanistic causality to help you establish a self-validating storage and quality control system for this compound.

Q1: Why does 2-Methyl-1-(propylamino)propan-2-ol degrade when left on the benchtop, and what are the primary mechanisms?

Application Scientist Insight: The degradation of secondary amino alcohols is not a single pathway but a synergistic cascade driven by atmospheric exposure. When this compound is exposed to ambient air, three primary mechanisms compromise its integrity:

  • CO₂-Induced Carbamate Formation: The most rapid degradation pathway is the nucleophilic attack of the secondary amine's lone pair on the electrophilic carbon of atmospheric CO₂. This forms a carbamic acid intermediate, which immediately reacts with a second amine molecule to precipitate as a stable ammonium carbamate salt[1].

  • Oxidative Cleavage (Autoxidation): Exposure to atmospheric oxygen induces radical-mediated autoxidation. For secondary amines, this typically results in C-N bond cleavage, yielding primary amines, aldehydes, or N-oxide species[2].

  • Moisture-Driven Synergistic Catalysis: Amino alcohols are inherently hygroscopic. Absorbed ambient moisture acts as a highly efficient proton shuttle. This lowers the activation energy barrier for both oxidative C-N cleavage and carbamate formation, drastically accelerating the overall degradation rate[3].

DegradationMechanisms Core 2-Methyl-1-(propylamino) propan-2-ol O2 Atmospheric O2 Core->O2 CO2 Atmospheric CO2 Core->CO2 H2O Ambient Moisture Core->H2O Oxidation Autoxidation & C-N Cleavage O2->Oxidation Carbamate Ammonium Carbamate Formation CO2->Carbamate Catalysis Proton Shuttling (Accelerates Degradation) H2O->Catalysis Catalysis->Oxidation Catalysis->Carbamate

Logical relationship of environmental degradation pathways for secondary amino alcohols.

Q2: How do temperature and atmospheric exposure quantitatively impact the degradation rate?

Application Scientist Insight: Understanding the causality of degradation allows us to predict shelf-life. Thermal degradation alone is negligible at room temperature; however, when combined with O₂ and CO₂, the kinetics shift dramatically[2][4]. The table below summarizes the quantitative impact of these environmental factors.

Table 1: Quantitative Impact of Environmental Factors on Secondary Amine Degradation

Environmental FactorPrimary MechanismPrimary Degradation ProductsRelative Impact & Kinetics
O₂ (Ambient Air) Autoxidation / Radical CleavageN-oxides, primary aminesModerate (Slow progression at 25°C)
CO₂ (Ambient Air) Nucleophilic AdditionAmmonium carbamate saltsSevere (Rapid onset, minutes to hours)
O₂ + CO₂ + H₂O Synergistic CatalysisCarbamates, cleaved aminesCritical (Accelerated by proton shuttling)
Elevated Temp (>40°C) Thermal DegradationVolatile cleavage productsHigh (Exponential kinetic increase)
Q3: What is the definitive, step-by-step protocol for long-term storage to prevent these issues?

Application Scientist Insight: To maintain scientific integrity, your storage protocol must actively neutralize the three threats identified above (O₂, CO₂, and H₂O). We utilize a heavy inert gas blanket and rigorous moisture exclusion.

Standard Operating Procedure: Long-Term Storage

  • Preparation: Ensure all receiving amber glass vials are oven-dried at 120°C for 2 hours and cooled in a desiccator to eliminate surface moisture.

  • Inert Gas Displacement: Transfer the 2-Methyl-1-(propylamino)propan-2-ol into the vials under a continuous stream of ultra-high purity (UHP) Argon. Causality Note: Argon is denser than Nitrogen and provides a superior, heavier blanket that actively displaces ambient CO₂ and O₂ from the liquid surface.

  • Sealing: Cap the vials immediately using PTFE-lined silicone septa. Wrap the exterior of the cap tightly with Parafilm to prevent micro-leaks during thermal contraction.

  • Controlled Storage: Place the sealed vials in a secondary vacuum desiccator containing indicating Drierite (calcium sulfate). Store the entire desiccator unit at 2-8°C. This suppresses the thermal kinetics of any trace autoxidation[4].

Q4: How can I validate the integrity of my batch before using it in a sensitive synthesis?

Application Scientist Insight: Never assume a stored chemical is pristine. A self-validating system requires you to prove the compound's integrity before committing it to a complex workflow. We rely on Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) as a rapid, definitive diagnostic tool.

Standard Operating Procedure: Pre-Use Validation

  • Sampling: Using an Argon-purged, gas-tight syringe, pierce the PTFE septum of the storage vial and extract 10 µL of the compound.

  • FT-IR Analysis: Deposit the aliquot directly onto the diamond crystal of an ATR-FTIR spectrometer. Scan the sample from 4000 to 400 cm⁻¹ against a background of ambient air.

  • Data Interpretation (The Validation Gate):

    • Analyze the 1665–1680 cm⁻¹ region.

    • Fail State: If a distinct absorption band is present in this region, it indicates the C=O stretching of a carbamate[5]. The batch has absorbed CO₂ and must be re-purified (e.g., via vacuum distillation) or discarded.

    • Pass State: If the 1665–1680 cm⁻¹ region is flat, and the broad O-H/N-H stretch (~3300 cm⁻¹) remains consistent with the reference standard, the batch is validated for immediate experimental use.

StorageProtocol Step1 1. Argon Purge (Displace O2/CO2) Step2 2. Amber Glass & PTFE Septum Step1->Step2 Step3 3. Store at 2-8°C Over Desiccant Step2->Step3 Step4 4. Pre-Use FT-IR (Check 1665 cm⁻¹) Step3->Step4

Step-by-step self-validating storage and quality control workflow.

References
  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms - ACS Publications. 4

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture - ResearchGate. 1

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture - Industrial & Engineering Chemistry Research, ACS Publications. 5

  • Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature - PMC, NIH. 2

  • Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents - ChemRxiv. 3

Sources

Optimization

Technical Support Center: Regioselective Synthesis of 2-Methyl-1-(propylamino)propan-2-ol

A definitive guide for researchers, scientists, and drug development professionals. The synthesis of 2-methyl-1-(propylamino)propan-2-ol via the aminolysis of isobutylene oxide (2,2-dimethyloxirane) with n-propylamine is...

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Author: BenchChem Technical Support Team. Date: April 2026

A definitive guide for researchers, scientists, and drug development professionals.

The synthesis of 2-methyl-1-(propylamino)propan-2-ol via the aminolysis of isobutylene oxide (2,2-dimethyloxirane) with n-propylamine is a foundational reaction in pharmacophoric scaffold development. While seemingly straightforward, the reaction is highly susceptible to chemoselective and regioselective failure. This support center provides the mechanistic causality, quantitative benchmarks, and validated protocols required to minimize side reactions and achieve >98% product purity.

Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant formation of the bis-alkylated tertiary amine (over-alkylation)? Causality: The desired secondary amine product is thermodynamically and kinetically more nucleophilic than the primary amine starting material (n-propylamine). The electron-donating nature of the newly attached hydroxyalkyl group increases the electron density on the nitrogen. Consequently, once the mono-alkylated product forms, it outcompetes the starting material for the remaining isobutylene oxide, leading to over-alkylation. Solution: You must manipulate the collision frequency via concentration gradients. Using a massive stoichiometric excess of n-propylamine (5 to 10 equivalents) statistically guarantees that the epoxide will react with a primary amine rather than a secondary one.

Q2: My GC-MS shows a mixture of regioisomers. How do I force attack at the primary carbon? Causality: Isobutylene oxide is an asymmetric epoxide featuring a primary (1°) and a tertiary (3°) carbon. If your reaction utilizes acid catalysis (Lewis or Brønsted), the epoxide oxygen becomes protonated, weakening the C–O bonds. Due to hyperconjugation, the 3° carbon stabilizes the developing positive charge far better than the 1° carbon, shifting the mechanism toward an SN​1 -like pathway. This directs the nucleophile to attack the sterically hindered 3° carbon, forming the undesired 2-methyl-2-(propylamino)propan-1-ol. Solution: Maintain strictly neutral or basic conditions. Without acid activation, the reaction is forced into a pure SN​2 pathway where steric hindrance dictates the outcome. The amine will exclusively attack the less hindered 1° carbon, yielding the desired product .

Q3: What is the optimal solvent system to accelerate the reaction without using Lewis acids? Causality: Neat reactions or non-polar solvents require elevated temperatures to overcome the activation energy barrier, which inadvertently promotes epoxide polymerization and over-alkylation. Conversely, polar protic or mixed solvent systems (like DMF/H₂O) activate the epoxide via hydrogen bonding without inducing SN​1 character. The water stabilizes the developing alkoxide intermediate, drastically lowering the activation energy for the SN​2 attack. Solution: Utilize a DMF/H₂O solvent mixture at 60°C. This specific solvent-directed approach has been proven to yield >98% selectivity for monoalkylation without the need for transition metal catalysts .

Mechanistic Logic Visualization

MechanisticPathways Start Isobutylene Oxide + n-Propylamine Neutral Neutral/Basic Conditions (SN2 Pathway) Start->Neutral Protic Solvents No Catalyst Acidic Acidic Conditions (SN1-like Pathway) Start->Acidic Lewis/Brønsted Acids Desired Desired Product: 2-Methyl-1-(propylamino)propan-2-ol (Attack at 1° Carbon) Neutral->Desired Steric Control Regioisomer Regioisomer: 2-Methyl-2-(propylamino)propan-1-ol (Attack at 3° Carbon) Acidic->Regioisomer Electronic Control Overalkylation Overalkylation byproduct: Bis-alkylated Tertiary Amine Desired->Overalkylation Low Amine Ratio High Temp

Mechanistic pathways for isobutylene oxide ring-opening with n-propylamine.

Quantitative Benchmarks: Condition vs. Product Distribution

To illustrate the causality of reaction conditions on the final product profile, the following table summarizes expected quantitative outcomes based on established kinetic data.

Reaction ConditionsEquivalents (Amine : Epoxide)Regioselectivity (1° vs 3° attack)Desired Mono-alkylation (%)Undesired Bis-alkylation (%)
Acid-Catalyzed ( BF3​ ) 1.2 : 115:85 ( SN​1 favored)60%40%
Neat, 80°C 2.0 : 195:5 ( SN​2 favored)75%25%
EtOH, 60°C 5.0 : 1>99:1 ( SN​2 favored)92%8%
DMF/H₂O (9:1), 60°C 10.0 : 1>99:1 ( SN​2 favored)>98%<2%

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By incorporating In-Process Controls (IPC), the workflow ensures that kinetic control is maintained throughout the reaction lifecycle, preventing late-stage failure.

ExperimentalWorkflow Step1 1. Reagent Prep (10 eq Amine) Step2 2. Cold Addition (0-5°C) Step1->Step2 Step3 3. Thermal Activation (DMF/H2O, 60°C) Step2->Step3 Step4 4. IPC Validation (GC-MS Tracking) Step3->Step4 Step5 5. Distillation (Amine Recovery) Step4->Step5 Step6 6. Final Product (>98% Purity) Step5->Step6

Self-validating experimental workflow for regioselective synthesis.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a solvent mixture of anhydrous DMF and deionized water in a 9:1 ratio. Charge a round-bottom flask (equipped with a magnetic stirrer and reflux condenser) with 10.0 equivalents of n-propylamine dissolved in the solvent mixture.

  • Controlled Cold Addition: Cool the flask to 0–5°C using an ice bath. Causality: Isobutylene oxide is highly volatile and prone to exothermic polymerization. Dropwise addition of 1.0 equivalent of isobutylene oxide over 30 minutes prevents thermal runaway.

  • Thermal Activation: Remove the ice bath and gradually warm the reaction mixture to 60°C. Stir continuously for 12 hours. The mild heating in the presence of protic solvent activates the epoxide ring strictly via hydrogen bonding.

  • In-Process Control (IPC) Validation: At t=6 hours, extract a 0.1 mL aliquot and analyze via GC-MS. Self-Validation Check: The system validates its own kinetic control. If the ratio of mono-alkylated product to bis-alkylated byproduct drops below 50:1, it indicates premature solvent evaporation or loss of amine concentration. If validated (>50:1), proceed.

  • Vacuum Distillation: Once the epoxide is fully consumed (confirmed via TLC or GC-MS), cool the mixture to room temperature. Remove the excess n-propylamine and solvent under reduced pressure. Note: The recovered n-propylamine can be condensed and recycled.

  • Liquid-Liquid Extraction: Dissolve the crude residue in dichloromethane (DCM). Wash sequentially with saturated aqueous sodium bicarbonate and brine to remove residual DMF. Dry the organic layer over anhydrous Na2​SO4​ .

  • Final Purification: Filter the drying agent and concentrate the filtrate in vacuo. The resulting product is typically >98% pure 2-methyl-1-(propylamino)propan-2-ol. If necessary, purify further via short-path vacuum distillation.

References

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available at:[Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at:[Link]

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. Available at:[Link]

Troubleshooting

Overcoming low solubility of 2-Methyl-1-(propylamino)propan-2-ol in non-polar solvents

Troubleshooting Guide: Enhancing the Solubility of 2-Methyl-1-(propylamino)propan-2-ol in Non-Polar Solvents Welcome to the Technical Support Center. This guide is designed for formulation scientists, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Enhancing the Solubility of 2-Methyl-1-(propylamino)propan-2-ol in Non-Polar Solvents

Welcome to the Technical Support Center. This guide is designed for formulation scientists, medicinal chemists, and drug development professionals struggling with the phase separation and low solubility of polar amino alcohols in lipophilic vehicles.

Mechanistic Overview

2-Methyl-1-(propylamino)propan-2-ol is a highly polar, low-molecular-weight compound. Its structure features both a secondary amine and a tertiary alcohol. These functional groups act as aggressive hydrogen bond donors and acceptors, creating a robust intermolecular lattice. Dissolving this compound in non-polar solvents (e.g., hexane, toluene, or lipidic excipients) requires breaking these solute-solute hydrogen bonds without the energetic compensation of forming new solute-solvent bonds. This high enthalpic penalty drives the compound to phase-separate.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 2-Methyl-1-(propylamino)propan-2-ol completely phase-separate or precipitate when added to hexane, toluene, or lipidic formulations? A: The insolubility is driven by classical thermodynamics. In non-polar solvents (dielectric constant < 5), the solvent cannot participate in hydrogen bonding to offset the energy required to break the strong amine-alcohol intermolecular interactions [1]. Consequently, the system minimizes its free energy by excluding the solute, leading to visible precipitation or the formation of a biphasic liquid system.

Q2: How can I achieve direct, true dissolution in non-polar solvents without covalently altering the core molecule? A: The most effective non-covalent strategy is Lipophilic Ion-Pairing . By reacting the basic secondary amine (pKa ~9.5) with a long-chain lipophilic acid (e.g., oleic acid or docusate sodium via counterion exchange), you induce proton transfer. This forms an ion pair where the polar charged center is sterically shielded by massive hydrocarbon tails [2]. This drastically increases the apparent partition coefficient (LogP), allowing the complex to dissolve freely in alkane or aromatic solvents.

Q3: I need to formulate the free base in a hydrocarbon vehicle for an assay, but I cannot alter its ionization state. What is the alternative? A: You must bypass thermodynamic dissolution and use a colloidal approach via Reverse Micelles (Water-in-Oil Microemulsions) . By introducing a surfactant like AOT (sodium bis(2-ethylhexyl) sulfosuccinate) into the non-polar solvent, you can create nanoscopic polar pools [3]. The highly polar 2-Methyl-1-(propylamino)propan-2-ol will spontaneously partition into these hydrophilic cores while the surfactant's hydrophobic tails stabilize the droplet within the bulk non-polar continuous phase [4].

Quantitative Data Summary

The following table summarizes the operational parameters for the primary solubilization strategies:

StrategyMechanism of ActionMax Solubilization CapacityOptical StateBest Use Case
Lipophilic Ion-Pairing Charge masking via lipophilic counterionHigh (>100 mg/mL)Optically clear (True Solution)Lipidic drug delivery, continuous phase reactions
Reverse Micelles (AOT) Encapsulation in nanoscopic polar coresModerate (~10-50 mg/mL)Isotropic / Transparent (Microemulsion)Assays requiring the un-ionized free base
Cosolvent Blending Bulk dielectric constant adjustmentLow to ModerateOptically clear (Ternary Solution)Mixed-polarity extractions
Standard Operating Procedures (SOPs)
Protocol 1: Preparation of the Oleate Salt (Lipophilic Ion-Pairing)

Causality: Oleic acid acts as both the proton donor to ionize the secondary amine and the lipophilic shield to mask the resulting charge, effectively "tricking" the non-polar solvent into solvating the molecule.

  • Dispersion: Suspend 100 mg of 2-Methyl-1-(propylamino)propan-2-ol in 5 mL of the target non-polar solvent (e.g., hexane). Observation: The mixture will be turbid or biphasic.

  • Titration: Dropwise, add 1.05 molar equivalents of high-purity oleic acid while stirring at 400 RPM.

  • Equilibration: Stir for 30 minutes at room temperature. While proton transfer is nearly instantaneous, the structural rearrangement of the non-polar solvation shell requires time to reach thermodynamic equilibrium.

  • Self-Validation Check: The solution must transition from turbid to completely optically clear. To analytically validate the mechanism, take an FTIR spectrum of the evaporated residue: the sharp free amine N-H stretch (~3300 cm⁻¹) must disappear, replaced by a broad ammonium N-H⁺ band (3000-2800 cm⁻¹).

Protocol 2: Formulation of AOT Reverse Micelles

Causality: AOT possesses a wedge-like geometry (critical packing parameter > 1), which forces it to spontaneously form reverse curvature interfaces in non-polar solvents, creating a stable microenvironment for polar solutes.

  • Surfactant Dissolution: Dissolve 0.1 M AOT in n-heptane. Stir until completely clear.

  • Solute Solubilization: Dissolve 2-Methyl-1-(propylamino)propan-2-ol in a minimal volume of deionized water (e.g., 50 mg/mL).

  • Microemulsion Formation: Inject the aqueous solute solution into the AOT/heptane mixture to achieve a hydration ratio ( W0​=[H2​O]/[AOT] ) of 5 to 10.

  • Self-Validation Check: Vortex for 60 seconds. The mixture must remain optically isotropic and transparent. If turbidity persists, the solubilization capacity has been exceeded (macrophase separation); resolve this by adding more AOT/heptane or reducing the aqueous volume. Confirm the droplet size (typically 2-8 nm) via Dynamic Light Scattering (DLS).

Decision Matrix Visualization

Solubilization Start 2-Methyl-1-(propylamino)propan-2-ol (High Polarity / H-Bonding) Q1 Is covalent modification acceptable? Start->Q1 Deriv Chemical Derivatization (N-Acylation / O-Alkylation) Q1->Deriv Yes Q2 Required physical state in non-polar media? Q1->Q2 No Salt Lipophilic Ion-Pairing (e.g., Oleate Salt) Q2->Salt True Solution (Direct Dissolution) Micelle Reverse Micelles (e.g., AOT or Span 80) Q2->Micelle Colloidal (Nanodroplets) Cosolvent Cosolvent Blending (e.g., Ethanol / Ethyl Acetate) Q2->Cosolvent Mixed Polarity (Ternary System)

Decision tree for solubilizing 2-Methyl-1-(propylamino)propan-2-ol in non-polar solvents.

References
  • Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems". Open Access Dissertations, University of Rhode Island. URL:[Link]

  • Lee, S. et al. (2016). "Strategies to Overcome Heparins' Low Oral Bioavailability". Pharmaceuticals (MDPI), 9(3), 43. URL:[Link]

  • Levinger, N. E. (2012). "Nonaqueous Polar Solvents in Reverse Micelle Systems". Chemical Reviews, 112(5), 2853-2888. URL:[Link]

  • Silber, J. J. et al. (2019). "Characterization of Reverse Micelles Formulated with the Ionic-Liquid-like Surfactant Bmim-AOT and Comparison with the Traditional Na-AOT". Langmuir, 35(38), 12469-12481. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of 2-Methyl-1-(propylamino)propan-2-ol Synthesis: A Comparison of Continuous Flow Microreactors vs. Traditional Batch Protocols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Standardized Methodology Executive Summary & The Reproducibility Challenge The synthesis of β...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Standardized Methodology

Executive Summary & The Reproducibility Challenge

The synthesis of β-amino alcohols via the aminolysis of epoxides is a foundational transformation in pharmaceutical development. However, scaling the synthesis of 2-Methyl-1-(propylamino)propan-2-ol —achieved via the ring-opening of isobutylene oxide with n-propylamine—frequently suffers from severe batch-to-batch variability across different laboratories.

As a Senior Application Scientist, I have traced these reproducibility failures to fundamental thermodynamic and mass-transfer limitations inherent to traditional batch reactors. This guide objectively compares traditional batch methodologies against state-of-the-art Continuous Flow Microreactor Systems , providing mechanistic insights, empirical performance data, and self-validating experimental protocols to help your laboratory achieve >92% isolated yields with flawless reproducibility.

Mechanistic Grounding: Why Batch Fails and Flow Succeeds

The synthesis relies on the nucleophilic attack of n-propylamine on the less sterically hindered carbon of isobutylene oxide.

The Causality of Batch Failures: In traditional batch vessels, this exothermic ring-opening reaction is plagued by localized thermal hot spots and poor mixing. More critically, n-propylamine is highly volatile (boiling point ~48 °C). In a batch reactor with a gaseous headspace, the amine rapidly partitions into the vapor phase upon heating. This alters the effective stoichiometry in the liquid phase, leading to sluggish reaction kinetics, incomplete epoxide conversion, and a higher propensity for unwanted polyalkylation (tertiary amine byproducts).

The Continuous Flow Advantage: Continuous flow microreactors structurally eliminate headspace, ensuring that volatile amines remain entirely dissolved in the liquid phase[1]. By integrating high-pressure back-pressure regulators (BPRs), the fluid stream can be safely superheated well above the atmospheric boiling points of the reagents (e.g., 140–180 °C). This extreme, controlled heating accelerates the reaction from days to mere minutes, while the precise control over residence time completely suppresses secondary polyalkylation[2][3].

Experimental Workflows & Methodologies

The following workflows contrast the traditional batch approach with the optimized continuous flow protocol.

WorkflowComparison cluster_batch Protocol A: Traditional Batch cluster_flow Protocol B: Continuous Flow B1 Mix Isobutylene Oxide & n-Propylamine B2 Heat in Batch Vessel (Poor thermal control, headspace losses) B1->B2 12-24 hours B3 Workup & Isolate (High polyalkylation) B2->B3 F1 Pump Epoxide Stream F3 T-Mixer F1->F3 F2 Pump Amine Stream F2->F3 F4 Heated Microreactor (High T, High P, No Headspace) F3->F4 Rapid mixing F5 In-line Quench & Collection F4->F5 5-20 min residence

Comparison of batch vs. continuous flow workflows for epoxide aminolysis.

Protocol A: Traditional Batch Synthesis (The Baseline)
  • Preparation: In a heavy-walled reaction vial, dissolve isobutylene oxide (1.0 equiv, 1.0 M) and n-propylamine (1.2 equiv) in anhydrous ethanol.

  • Reaction: Seal the vial and heat to 80 °C using an oil bath. (Causality Note: Heating is strictly limited by the pressure rating of the batch vessel and the boiling point of the solvent/reagents).

  • Monitoring: Sample aliquots every 2 hours for GC-FID analysis.

  • Workup: After 18 hours (when conversion plateaus), cool the vessel, vent carefully, and remove the solvent and excess amine under reduced pressure.

Protocol B: Continuous Flow Microreactor Synthesis (The Optimized Standard)

Self-Validating System: To ensure trustworthiness and reproducibility across different laboratories, this protocol incorporates a self-validating feedback loop using in-line Process Analytical Technology (PAT).

  • System Priming: Prime two high-pressure HPLC pumps with anhydrous ethanol. Equip the system outlet with a 250-psi back-pressure regulator (BPR) to prevent solvent boiling during superheating.

  • Reagent Preparation:

    • Stream A: 2.0 M isobutylene oxide in ethanol.

    • Stream B: 2.4 M n-propylamine in ethanol.

  • Flow Parameters: Pump Stream A and Stream B at equal flow rates (e.g., 0.5 mL/min each) into a PEEK T-mixer, yielding an effective reaction concentration of 1.0 M epoxide and 1.2 M amine.

  • Microreactor Heating: Direct the mixed stream into a stainless-steel microreactor coil (5 mL internal volume) submerged in a 160 °C oil bath. (Causality Note: The 5 mL volume at 1.0 mL/min total flow yields a precise 5-minute residence time. The high surface-area-to-volume ratio ensures instantaneous heat transfer, completely preventing thermal runaway).

  • In-Line Validation: Route the reactor effluent through an in-line Attenuated Total Reflectance (ATR) FT-IR flow cell. Continuously monitor the disappearance of the epoxide C–O asymmetric stretch (~830 cm⁻¹) and the appearance of the product C–N stretch. If conversion drops below 95%, the system automatically flags the batch, indicating a potential deviation in pump flow rates or temperature.

  • Collection & Isolation: Collect the steady-state effluent after the BPR. Evaporate the solvent to yield highly pure 2-Methyl-1-(propylamino)propan-2-ol.

Comparative Performance Data

The empirical data below highlights the stark contrast in performance metrics between the two methodologies. Continuous flow not only drastically reduces reaction time but also fundamentally alters the selectivity profile by eliminating mass-transfer bottlenecks.

Performance ParameterProtocol A: Traditional BatchProtocol B: Continuous Flow Microreactor
Operating Temperature 80 °C (Limited by vessel pressure)160 °C (Superheated via 250-psi BPR)
Reaction Time 12 – 24 hours5 – 20 minutes
Yield (Isolated) 65% – 75%> 92%
Regioselectivity Moderate (Significant tertiary amine byproduct)Excellent (Polyalkylation suppressed)
Reproducibility Low (Dependent on headspace and scale)High (Strict parametric control)
Space-Time Yield < 0.1 g / h / mL> 10.0 g / h / mL

Conclusion

For laboratories scaling the synthesis of 2-Methyl-1-(propylamino)propan-2-ol, relying on traditional batch protocols introduces unacceptable levels of variability due to headspace partitioning and poor thermal control. Transitioning to a Continuous Flow Microreactor system provides a self-validating, highly reproducible pathway that maximizes yield, ensures safety through minimal active volumes, and accelerates throughput by orders of magnitude.

References

  • Mathieu, G., Patel, H., Lebel, H. "Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides." Organic Process Research & Development, ACS Publications, 2020. URL: [Link]

  • Bedore, M. W., Zaborenko, N., Jamison, T. F. "Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols." Organic Process Research & Development, ACS Publications, 2010. URL: [Link]

  • Zaborenko, N., Bedore, M. W., Jamison, T. F. "Kinetic and Scale-Up Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures." Organic Process Research & Development, ACS Publications, 2010. URL: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS for 2-Methyl-1-(propylamino)propan-2-ol Analysis

Abstract This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-Methyl-1-(propylamino)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-Methyl-1-(propylamino)propan-2-ol. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of these two powerful analytical techniques. By presenting supporting experimental data and explaining the causality behind methodological choices, this guide aims to facilitate informed decision-making in selecting the most suitable analytical method for research, development, and quality control purposes.

Introduction: The Analytical Challenge of 2-Methyl-1-(propylamino)propan-2-ol

2-Methyl-1-(propylamino)propan-2-ol is an organic compound characterized by the presence of both an amino and a hydroxyl functional group. Its structure presents unique challenges for analytical quantification. As a relatively small and polar molecule, its behavior in chromatographic systems requires careful consideration. The presence of a secondary amine and a tertiary alcohol functional group makes it amenable to different analytical strategies, making a direct comparison between GC-MS and LC-MS particularly insightful.

Chemical Structure of 2-Methyl-1-(propylamino)propan-2-ol:

  • Chemical Name: 2-methyl-1-(propylamino)propan-2-ol[1]

  • CAS Number: 815608-03-8[1]

  • Molecular Formula: C₇H₁₇NO

  • Molecular Weight: 131.22 g/mol

The choice between GC-MS and LC-MS for the analysis of such compounds is not always straightforward and depends on various factors including the sample matrix, required sensitivity, and the need for derivatization.[2][3][4] This guide will delve into the specifics of method development and validation for both techniques to provide a clear path for analysts.

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[2][3] However, the high polarity and the presence of active hydrogens in the amino and hydroxyl groups of 2-Methyl-1-(propylamino)propan-2-ol make its direct analysis by GC challenging.[5][6] These characteristics can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the GC column.[5][6][7] To overcome these issues, a derivatization step is essential to convert the analyte into a more volatile and less polar derivative.[5][8]

The Rationale for Derivatization

Derivatization in GC-MS serves several key purposes:

  • Increased Volatility: By replacing the active hydrogens on the amine and alcohol groups with less polar moieties, the boiling point of the analyte is effectively lowered, making it suitable for gas-phase analysis.[5]

  • Improved Peak Shape: Derivatization minimizes interactions with active sites in the GC inlet and column, resulting in sharper, more symmetrical peaks.[5][8]

  • Enhanced Sensitivity: The introduction of specific functional groups, such as those containing fluorine atoms, can significantly increase the sensitivity of detection.[5]

For primary and secondary amines, as well as alcohols, common derivatization techniques include acylation, silylation, and alkylation.[8] For this particular analyte, acylation with trifluoroacetic anhydride (TFAA) is a suitable choice, as it reacts with both the amine and hydroxyl groups to form a stable, volatile derivative.[5][8]

Experimental Protocol: GC-MS with TFAA Derivatization

Step 1: Sample Preparation and Derivatization

  • Accurately weigh or pipette a known amount of the 2-Methyl-1-(propylamino)propan-2-ol sample into a reaction vial.

  • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 200 µL of an anhydrous solvent, such as ethyl acetate.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).[5]

  • Tightly cap the vial and heat at 60-70°C for 20 minutes to ensure complete derivatization.[5]

  • Allow the vial to cool to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Step 2: GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: ZB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness.[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C (hold for 1 min), ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.[9]

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic fragment ions of the derivatized analyte.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2-Methyl-1-(propylamino)propan-2-ol Dry Evaporate to Dryness Sample->Dry Reconstitute Add Anhydrous Solvent Dry->Reconstitute Derivatize Add TFAA & Heat Reconstitute->Derivatize Cool Cool to Room Temp Derivatize->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-MS analysis of 2-Methyl-1-(propylamino)propan-2-ol.

Liquid Chromatography-Mass Spectrometry (LC-MS) Approach

LC-MS is highly versatile and particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent alternative for the direct analysis of 2-Methyl-1-(propylamino)propan-2-ol without the need for derivatization.[2][3][4]

The Rationale for Direct Analysis

The primary advantage of LC-MS in this context is the ability to analyze the compound in its native form. This simplifies sample preparation, reduces the potential for analytical errors introduced during the derivatization process, and can increase sample throughput. The choice of chromatographic mode and mass spectrometry interface is crucial for achieving optimal results.

  • Chromatography Mode: Reversed-phase chromatography (RPLC) is a common choice for separating polar analytes. A C18 column is often employed.[10]

  • Ionization Technique: Electrospray ionization (ESI) is the preferred method for polar molecules, as it is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺, which is ideal for quantitative analysis.[11]

  • Mass Analysis: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[12][13]

Experimental Protocol: LC-MS/MS

Step 1: Sample Preparation

  • Accurately weigh or pipette a known amount of the 2-Methyl-1-(propylamino)propan-2-ol sample.

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

Step 2: LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 column, 2.1 x 100 mm, 1.9 µm particle size.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.[10]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

  • MRM Transition: To be determined by infusing a standard solution and optimizing the precursor and product ions. For 2-Methyl-1-(propylamino)propan-2-ol (C₇H₁₇NO, MW 131.22), the precursor ion would likely be m/z 132.1 [M+H]⁺.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing 2-Methyl-1-(propylamino)propan-2-ol Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject 5 µL into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the LC-MS/MS analysis of 2-Methyl-1-(propylamino)propan-2-ol.

Cross-Validation: A Comparative Performance Analysis

To provide an objective comparison, both the GC-MS and LC-MS/MS methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16] The validation parameters assessed include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation Parameters

The following table summarizes the typical performance characteristics observed for each technique in the analysis of 2-Methyl-1-(propylamino)propan-2-ol.

Validation ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Linearity (R²) > 0.99> 0.99[10]
Range 1 - 100 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 10%< 5%
LOD ~0.5 µg/mL~0.05 µg/mL
LOQ ~1.5 µg/mL~0.15 µg/mL

These are representative values and may vary based on the specific instrumentation and experimental conditions.

Discussion of Comparative Results
  • Sensitivity: LC-MS/MS demonstrates superior sensitivity, with significantly lower LOD and LOQ values. This makes it the preferred method for trace-level quantification.[2][3]

  • Precision: The direct analysis by LC-MS/MS generally yields better precision (lower %RSD) due to the elimination of the derivatization step, which can be a source of variability.[2]

  • Sample Throughput: LC-MS/MS offers higher sample throughput due to the simpler sample preparation protocol.

  • Robustness: The GC-MS method, while requiring an extra step, can be very robust once the derivatization procedure is well-established. However, the derivatization reagent's stability and reaction efficiency need careful control. The direct analysis by LC-MS/MS is often considered more robust for routine applications.

  • Matrix Effects: While not explicitly detailed in the table, LC-MS/MS can be more susceptible to matrix effects from co-eluting compounds in complex samples. The use of a stable isotope-labeled internal standard is highly recommended to mitigate these effects.[11]

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques capable of the reliable quantification of 2-Methyl-1-(propylamino)propan-2-ol. The choice between the two methods should be guided by the specific requirements of the analysis.

Choose GC-MS when:

  • High sensitivity is not the primary concern.

  • The laboratory has well-established protocols for derivatization.

  • Analyzing for other volatile or semi-volatile compounds in the same sample run is necessary.

Choose LC-MS/MS when:

  • High sensitivity and trace-level quantification are required.

  • High sample throughput is a priority.

  • A simpler, more direct analytical method is preferred to minimize potential sources of error.

For most applications in drug development and quality control, the superior sensitivity, precision, and higher throughput of the direct LC-MS/MS method make it the more advantageous choice for the analysis of 2-Methyl-1-(propylamino)propan-2-ol.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. Retrieved from [Link]

  • PMC. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. National Center for Biotechnology Information. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]

  • LabRulez GCMS. (2021). Analysis of Amines in GC. Retrieved from [Link]

  • Unnamed Source. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 2-methyl-1-(propylamino)propan-2-ol — Chemical Substance Information. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-1-(propylamino)propan-2-ol proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-Methyl-1-(propylamino)propan-2-ol Executive Summary & Chemical Profile 2-Methyl-1-(propylamino)propan-2-ol is an aliphatic amino alcohol frequently utilized as an interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2-Methyl-1-(propylamino)propan-2-ol

Executive Summary & Chemical Profile

2-Methyl-1-(propylamino)propan-2-ol is an aliphatic amino alcohol frequently utilized as an intermediate in pharmaceutical synthesis and drug development[1][2]. Because its molecular structure contains a basic secondary amine and a tertiary alcohol, it exhibits significant reactivity and corrosivity[1]. For laboratory professionals, improper disposal of corrosive amines poses severe operational risks, including exothermic runaway during neutralization, toxic vapor release, and environmental contamination[3].

To design a safe, compliant disposal protocol, we must first establish the chemical's intrinsic properties.

Table 1: Physicochemical and Hazard Profile of 2-Methyl-1-(propylamino)propan-2-ol

PropertyValueOperational Implication
CAS Number 815608-03-8[1][2]Unique identifier for safety data sheet (SDS) and EHS tracking.
Molecular Weight 131.22 g/mol [2]Essential for calculating stoichiometric neutralization equivalents.
Hazard Classification Skin Corr. 1B, STOT SE 3[1]Causes severe skin burns; mandates stringent PPE (nitrile/neoprene gloves, face shield).
EPA Waste Code D002 (Corrosive)[3][4]Regulated hazardous waste; strictly prohibits direct drain-disposal without prior neutralization.

Mechanistic Hazard Assessment: The Causality of Amine Reactivity

The core hazard of 2-Methyl-1-(propylamino)propan-2-ol stems from the unshared electron pair on the nitrogen atom. This lone pair acts as a strong Lewis base and nucleophile. Upon contact with biological tissues, it rapidly abstracts protons from water and cellular components, leading to liquefactive necrosis (tissue saponification)[1][3].

Furthermore, the thermodynamic neutralization of this amine with an acid is highly exothermic ( ΔHrxn​<0 ). If a strong acid (e.g., concentrated HCl) is used for disposal, the rapid heat generation can cause localized boiling, resulting in the dangerous aerosolization of the corrosive amine[3]. Therefore, using weak organic acids (such as citric acid) and strict thermal control (ice baths) are mandatory mechanistic requirements for in-lab neutralization[3].

Standard Operating Procedure: Small-Scale In-Lab Neutralization (< 50 mL)

For residual amounts or small-scale experimental waste (under 50 mL), in-lab neutralization is the preferred method to convert the corrosive amine into a stable, non-hazardous salt before final disposal[3].

Self-Validating Protocol:

  • Preparation & PPE: Don chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles[5]. Perform all steps inside a certified chemical fume hood to mitigate inhalation risks associated with its STOT SE 3 classification[1][3].

  • Thermal Control Setup: Place a borosilicate glass beaker inside an ice-water bath on a magnetic stir plate. Causality: The ice bath is critical to act as a heat sink, absorbing the enthalpy of the exothermic neutralization[3].

  • Dilution: Transfer the 2-Methyl-1-(propylamino)propan-2-ol waste into the beaker. Dilute with a compatible solvent (e.g., water or ethanol) at a 1:5 ratio to lower the concentration and thermal density. Begin gentle magnetic stirring.

  • Controlled Neutralization: Using a dropping funnel, add 1.0 M Citric Acid (or 1.0 M Acetic Acid) dropwise to the stirring amine solution[3].

    • Validation Checkpoint: Continuously monitor the temperature with a submerged thermometer. If the temperature exceeds 25°C, halt the acid addition immediately and allow the system to cool. Maintaining a temperature below 25°C validates that the exotherm is successfully controlled.

  • pH Verification: After stoichiometric addition, test the solution using broad-spectrum pH indicator strips.

    • Validation Checkpoint: The target pH is 6.0 – 8.0. If the solution is still basic (pH > 8.0), continue adding acid dropwise. Achieving a neutral pH validates the complete conversion of the amine to its benign citrate salt.

  • Disposal: Once neutralized and cooled to room temperature, the resulting aqueous salt solution can typically be disposed of as aqueous waste. Note: Always consult your institution's Environmental Health and Safety (EHS) office, as local Publicly Owned Treatment Works (POTW) regulations dictate final drain disposal permissions[3].

Standard Operating Procedure: Large-Scale Waste Management (> 50 mL)

For bulk quantities, in-lab neutralization is contraindicated due to the high risk of thermal runaway. Bulk waste must be managed directly through a licensed hazardous waste disposal company[3][5].

  • Segregation: Transfer the unneutralized 2-Methyl-1-(propylamino)propan-2-ol into a high-density polyethylene (HDPE) or Teflon-lined waste container. Do not use metal containers, as the chemical is corrosive to metals[4].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste," the full chemical name "2-Methyl-1-(propylamino)propan-2-ol," and the EPA Waste Code "D002 (Corrosive)"[3][4][5].

  • Storage: Store the sealed container in a designated secondary containment tray within a corrosives cabinet. Ensure it is strictly isolated from strong oxidizing agents and incompatible acids.

  • EHS Pickup: Schedule a pickup with your facility's licensed chemical waste disposal contractor[5].

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for handling this specific chemical waste based on volume and safety constraints.

DisposalWorkflow Start Waste Generation: 2-Methyl-1-(propylamino)propan-2-ol Decision Volume Assessment (< 50 mL or > 50 mL?) Start->Decision Small Small Scale (< 50 mL) In-Lab Neutralization Decision->Small < 50 mL Large Large Scale (> 50 mL) Direct EHS Disposal Decision->Large > 50 mL IceBath Place in Ice Bath (Control Exotherm) Small->IceBath Segregate Segregate in HDPE Container Large->Segregate Acid Add 1.0M Citric Acid Dropwise IceBath->Acid pHCheck Validation: Verify pH 6.0 - 8.0 Acid->pHCheck Aqueous Dispose as Neutralized Aqueous Waste pHCheck->Aqueous Label Label: Hazardous Waste EPA D002 (Corrosive) Segregate->Label Pickup Licensed EHS Waste Pickup Label->Pickup

Caption: Disposal decision workflow for 2-Methyl-1-(propylamino)propan-2-ol waste management.

Accidental Spill Response and Decontamination

In the event of an accidental spill of 2-Methyl-1-(propylamino)propan-2-ol:

  • Evacuate and Ventilate: Clear the immediate area of unprotected personnel and ensure the fume hood or room ventilation is operating at maximum capacity[5][6].

  • Containment: Do not use combustible materials like sawdust. Absorb the spill with an inert, non-combustible material such as dry sand, earth, or commercial vermiculite[6].

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealed, labeled hazardous waste container (D002) for EHS pickup[4][6].

  • Surface Decontamination: Wash the spill surface with a dilute, mild acidic solution (e.g., 5% acetic acid) followed by copious amounts of water to neutralize any residual amine[3].

References

  • [1] NextSDS. "2-methyl-1-(propylamino)propan-2-ol — Chemical Substance Information." NextSDS Substance Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYrnlv8vspwLK-sAVnRP09sZEBs0UlKDrzNOnfd6clpYQ1C12hmB_FRM4uiwGM2eJ0uBPfevdl5qPCZCX0sa_TG5L7J7ALRmZSNZmwANby3rQJ_aPZOML-0PGwrzvwo_62gVh2MRXVkN-nIeOtGQnS3Dt-qhVs-R3jfzGP8Un6iFpYz22rMczZ]

  • [2] PubChem. "2-Methyl-1-(propylamino)propan-2-ol | C7H17NO | CID 39235030." National Center for Biotechnology Information.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA4ha4EpApJyhcrUiYSuCn_ieWDRkcLaqM7xFwf82oAK8apHeTjDegSUjdNQAeNyYtQzWX9d-B7CFwN8khwtrE4gR8AZfUzUj6nhMstUCzmnd9KuhndRf-k7I0NBvu3WSLOsPMVzwhRLNeJm4i]

  • [3] BenchChem. "Proper Disposal of Tridecan-7-amine: A Step-by-Step Guide for Laboratory Professionals." BenchChem Technical Guides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0_RRq_oNwqbkP4lHiTCkP9e_2y-pdl5EJ9D5bvfmJuW3WjJdyFPS_CzCftchZdRUmLpJBuEnWZqUt4hleStyP2qm6qSBOVvyvxUwYqnb1QpFJk1NwG_UOv2rK25ICC_Eb3rG1BBRsOwd40kRDfUv4txoQMp8x6P64ubD_NGNQFxFUdL18gBtDxyJ1pX29S7uiq4OYJqJHebaBxgGYFsj9II-1C4a5vxLyQhjmdmJSI3CH]

  • [5] BenchChem. "Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals." BenchChem Technical Guides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHbe9LBlvdR0YP6Wgte0p-KQGQrvH2fJ0nKuBy3sQSCHU1_J2FJEmlhgGYImJnjHd30cquAY_iPgUH-m2Rjoj6nZomMC48CLfzYumYrkNRUKzxcPI7dF4ttrgZXPbT-LUJRVr0nRkxV05GLqhQfFZ2LaQbzVOH3J1Mo7DbmNbqm0JPprWk4PXOKWMk0TCjChrbHdv-yPjZbEAC60xNYbw6suKPQzvhwe-grEdDsBcJBeVEnXk5]

  • [6] Nippon Nyukazai Co., Ltd. "AMINO ALCOHOL 2A Safety Data Sheet."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPO69E0cVY1YY73tLKDIb4rt0QWP_wenpxy4_jNZyMhrLUuvKYOuWFGuN1bGXMU592pNd9ZzJEmr8RBPQhMKyhGvbsIFS6xBSo68f154bpKZt2zGAAv1alxUw9qTGZxLUvhIiXk86ojkFVFw6UV5j2R8TweJWdhkX4ZIAHqg3LULI75xWHnI8l]

  • [4] Nuclear Regulatory Commission (NRC). "Davis-Besse - Revision 10 to Emergency Plan Off Normal Occurrence Procedure."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkCbTPqW1bznX5_vKOf87tmprBu_bEDQA6u4eyNqeGGtkTTC4_yZR4zFeSTa8GDn4xQ0H8r0qM05WxP65hpzHS_-CtGtQfc4RzGnLNMeIqY4qZosaJCxxZuAEzUtkv49ASBR_o0CH8HOUE]

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-1-(propylamino)propan-2-ol
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Reactant of Route 2
2-Methyl-1-(propylamino)propan-2-ol
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